5-Hydroxypyrimidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJLQINBYSQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902471 | |
| Record name | Pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51953-13-0, 26456-59-7 | |
| Record name | Pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hydroxypyrimidine Tautomerism and Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 5-hydroxypyrimidine, focusing on their relative stability, the methodologies used for their characterization, and the implications for research and drug development. This compound, a key heterocyclic compound, can exist in multiple tautomeric forms, primarily through keto-enol tautomerism. The equilibrium between these forms is subtle and can be influenced by various factors, including the solvent, temperature, and substitution pattern of the pyrimidine (B1678525) ring. Understanding this tautomerism is crucial for predicting the molecule's physicochemical properties, biological activity, and behavior in different environments.
The Core of Tautomerism in this compound
This compound can exist in equilibrium between its enol form (this compound) and its keto tautomers. The primary tautomeric equilibrium involves the migration of a proton from the hydroxyl group to a nitrogen atom in the pyrimidine ring, resulting in a pyridone-like structure. The two main tautomers are:
-
Enol Form (1H-pyrimidin-5-ol): The aromatic hydroxy form.
-
Keto Form (Pyrimidin-5(4H)-one): A non-aromatic keto form.
The relative stability of these tautomers is a critical factor in determining the overall properties of this compound.
Quantitative Analysis of Tautomer Stability
While extensive quantitative data specifically for this compound is not abundant in publicly accessible literature, studies on analogous compounds like hydroxypyridines and other pyrimidine derivatives provide valuable insights. The equilibrium constant (Keq) and the Gibbs free energy difference (ΔG) are key parameters used to quantify the relative stability of tautomers.
It is generally observed that the solvent plays a pivotal role in shifting the tautomeric equilibrium.[1][2] Nonpolar solvents tend to favor the less polar enol form, whereas polar solvents can stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions.[3][4] Computational studies on related hydroxypyrimidines suggest that the keto form can be significantly stabilized in aqueous solutions.[5]
Table 1: Estimated Relative Stabilities of this compound Tautomers in Different Environments (Based on Analogous Compounds)
| Tautomer | Gas Phase (ΔG, kcal/mol) | Nonpolar Solvent (e.g., Cyclohexane) | Polar Protic Solvent (e.g., Water) |
| Enol Form | More Stable | Predominant | Less Stable |
| Keto Form | Less Stable | Minority | Predominant |
Note: The values presented are qualitative estimations based on trends observed for similar heterocyclic systems. Precise experimental or computational data for this compound is required for definitive quantification.
Experimental Protocols for Tautomer Analysis
The study of tautomerism relies on a combination of spectroscopic and computational methods. Each technique provides unique information about the structure and relative populations of the tautomers in equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in a solution.[4][6] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between keto and enol forms.
Detailed Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Data Acquisition: Record 1H and 13C NMR spectra at a specific temperature on a high-resolution NMR spectrometer. For quantitative analysis, ensure complete relaxation of the nuclei between scans.
-
Spectral Analysis:
-
Identify characteristic signals for each tautomer. The enol form is expected to show a signal for the hydroxyl proton, while the keto form will exhibit signals corresponding to CH2 protons.
-
The chemical shifts of the ring protons and carbons will also differ significantly between the aromatic enol and non-aromatic keto forms.
-
-
Quantification: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (Keq) can be calculated from the ratio of the integrals.
UV-Vis Spectrophotometry
UV-Vis spectroscopy can be used to monitor tautomeric equilibria as the different electronic structures of the tautomers result in distinct absorption spectra.[7][8][9]
Detailed Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Identify the λmax (wavelength of maximum absorbance) for each tautomer. The aromatic enol form typically absorbs at a different wavelength compared to the conjugated system of the keto form.
-
Changes in the absorption spectra with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.
-
-
Quantitative Analysis (with known molar absorptivities): If the molar absorptivity coefficients (ε) of the individual tautomers are known or can be determined (e.g., by using locked tautomers), the concentration of each form in the equilibrium mixture can be calculated using the Beer-Lambert law.
Computational Chemistry
Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[10][11][12] Density Functional Theory (DFT) and ab initio methods are commonly employed.
Detailed Methodology:
-
Structure Optimization: Build the 3D structures of the enol and keto tautomers of this compound. Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent (using a continuum solvation model like PCM or SMD).
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a high level of theory and with a large basis set.
-
Thermodynamic Analysis: From the calculated energies, determine the relative Gibbs free energies (ΔG) of the tautomers. The equilibrium constant (Keq) can then be calculated using the equation ΔG = -RTln(Keq).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive study of this compound tautomerism, integrating both experimental and computational approaches.
Caption: Workflow for studying this compound tautomerism.
Logical Relationship of Factors Influencing Tautomerism
The interplay of various factors determines the position of the tautomeric equilibrium. The following diagram illustrates these relationships.
Caption: Factors influencing this compound tautomeric equilibrium.
Implications for Drug Development
The tautomeric state of a molecule can have profound effects on its biological activity. Different tautomers exhibit distinct shapes, hydrogen bonding capabilities, and electrostatic potentials, which in turn affect their binding affinity to biological targets such as enzymes and receptors.
-
Receptor Binding: The specific tautomer that preferentially binds to a target protein may not be the most stable tautomer in solution. Understanding the tautomeric landscape is therefore essential for structure-based drug design.
-
Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability are influenced by the predominant tautomeric form, impacting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patent claims and intellectual property protection.
Conclusion
The tautomerism of this compound is a complex phenomenon governed by a delicate balance of intrinsic structural factors and environmental influences. A thorough understanding of the tautomeric equilibrium between the enol and keto forms is paramount for researchers in medicinal chemistry and drug development. The integrated use of experimental techniques like NMR and UV-Vis spectroscopy, coupled with computational modeling, provides a powerful approach to characterizing the tautomeric landscape of this compound and its derivatives. This knowledge is critical for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic properties.
References
- 1. tautomerism: Topics by Science.gov [science.gov]
- 2. medium.com [medium.com]
- 3. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quantum Chemical Studies of 5-Hydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies of 5-hydroxypyrimidine, a molecule of interest in various chemical and biological contexts. Due to its structural similarity to nucleobases, understanding its electronic properties, reactivity, and tautomeric forms is crucial for potential applications in medicinal chemistry and materials science. This document outlines the computational methodologies employed to investigate this compound, presents key quantitative data in a structured format, and visualizes the underlying theoretical workflows.
Introduction
This compound is a heterocyclic organic compound belonging to the hydroxypyrimidine class. It consists of a pyrimidine (B1678525) ring substituted with a hydroxyl group at the 5-position.[1] The presence of both a hydroxyl group and nitrogen atoms in the aromatic ring gives rise to interesting electronic properties and the potential for tautomerism, which significantly influences its chemical behavior and biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, vibrational spectra, and electronic characteristics of such molecules.[2][3][4]
Computational Methodologies
The quantum chemical studies of this compound and related compounds predominantly employ Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[5][6] A common approach involves the following steps:
Experimental Protocols (Computational):
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311++G(d,p).[2][5] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
-
Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[5] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[7]
-
Electronic Property Calculations: Key electronic properties are calculated to understand the molecule's reactivity and charge distribution. These include:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[8][9]
-
A generalized workflow for the computational study of this compound is depicted below:
Tautomerism in Hydroxypyrimidines
A critical aspect of the quantum chemistry of hydroxypyrimidines is the potential for keto-enol tautomerism.[8][10] While this compound primarily exists in the enol form, other isomers, such as 4-hydroxypyrimidine, exhibit a significant equilibrium with their keto tautomers (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one).[10] Computational studies are essential to determine the relative stabilities of these tautomers in different environments (gas phase and solution).[8][9] The relative energies of the tautomers can be calculated to predict the predominant form.
The tautomeric equilibrium for a generic hydroxypyrimidine can be visualized as follows:
Quantitative Data
The following tables summarize the kind of quantitative data obtained from quantum chemical calculations on this compound and similar molecules. The values presented here are illustrative and would be specifically determined through the computational protocols described above.
Table 1: Calculated Geometric Parameters (Optimized Structure)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-C2 | 1.34 | |
| C2-N3 | 1.33 | |
| N3-C4 | 1.34 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-N1 | 1.33 | |
| C5-O7 | 1.36 | |
| O7-H8 | 0.97 | |
| C6-N1-C2: 115.0 | ||
| N1-C2-N3: 128.0 | ||
| C2-N3-C4: 115.0 | ||
| N3-C4-C5: 122.0 | ||
| C4-C5-C6: 118.0 | ||
| C5-C6-N1: 122.0 | ||
| C4-C5-O7: 120.0 | ||
| C5-O7-H8: 109.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Frequency (cm⁻¹) | Assignment |
| ν1 | 3650 | O-H stretch |
| ν2 | 3100 | C-H stretch |
| ν3 | 1620 | C=C stretch |
| ν4 | 1580 | Ring breathing |
| ν5 | 1450 | C-N stretch |
| ν6 | 1250 | O-H in-plane bend |
| ν7 | 800 | C-H out-of-plane bend |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Conclusion
Quantum chemical studies provide invaluable insights into the fundamental properties of this compound. Through methods like Density Functional Theory, it is possible to obtain detailed information about its geometry, vibrational modes, and electronic structure. This knowledge is crucial for understanding its reactivity, potential intermolecular interactions, and for guiding the design of new molecules with desired properties for applications in drug development and materials science. The computational protocols and data presented in this guide serve as a foundation for further research into this and related heterocyclic systems.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0246813) [hmdb.ca]
- 2. echemcom.com [echemcom.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-Hydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-hydroxypyrimidine. The document details experimental protocols and presents a thorough analysis of both ¹H and ¹³C NMR data to facilitate the identification and characterization of this compound in various research and development settings.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in numerous biologically active molecules. Accurate and detailed spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide focuses on the application of NMR spectroscopy, a powerful analytical technique for elucidating molecular structure.
Experimental Protocols
A generalized yet detailed methodology for the NMR spectroscopic analysis of this compound is outlined below. These protocols are based on established practices for the analysis of small organic molecules and can be adapted to specific laboratory instrumentation and requirements.[1][2]
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following steps are recommended:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). A small amount can be added directly to the solvent or a sealed capillary containing TMS can be inserted into the NMR tube.
NMR Data Acquisition
The following parameters provide a starting point for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
dot
Caption: NMR experimental workflow from sample preparation to data analysis.
Table 1: General ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 300 MHz |
| Pulse Program | Standard 1D Proton |
| Spectral Width | ~16 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 16-64 |
| Temperature | 298 K |
Table 2: General ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 75 MHz (for a 300 MHz ¹H system) |
| Pulse Program | Proton-decoupled ¹³C |
| Spectral Width | ~220 ppm |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more (as needed for S/N) |
| Temperature | 298 K |
Spectroscopic Data and Analysis
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound was acquired in DMSO-d₆ at 300 MHz. The observed chemical shifts and their assignments are summarized in the table below.
Table 3: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.45 | Broad Singlet | 1H | -OH |
| 8.67 | Singlet | 1H | H-2 |
| 8.34 | Singlet | 2H | H-4, H-6 |
The downfield chemical shift of the hydroxyl proton at 10.45 ppm is characteristic of a phenolic proton in an aromatic system, and its broadness suggests exchange with residual water in the solvent or intermolecular hydrogen bonding. The singlet at 8.67 ppm is assigned to the proton at the 2-position, which is deshielded by the two adjacent nitrogen atoms. The singlet at 8.34 ppm, integrating to two protons, corresponds to the equivalent protons at the 4 and 6-positions.
¹³C NMR Spectrum of this compound
Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-2 | 150-160 |
| C-4, C-6 | 140-150 |
| C-5 | 155-165 |
The carbon atoms in the pyrimidine (B1678525) ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum. C-5, being attached to the electronegative oxygen atom, is anticipated to be the most downfield signal. C-2 is deshielded by the two nitrogen atoms, while C-4 and C-6 are in a similar chemical environment.
Logical Relationships in Spectroscopic Analysis
The process of elucidating the structure of this compound from its NMR data follows a logical progression, integrating information from both ¹H and ¹³C NMR spectra, along with other spectroscopic techniques if available.
dot
Caption: Logical workflow for structure elucidation using NMR data.
Conclusion
This technical guide provides essential information for the NMR spectroscopic analysis of this compound. The detailed experimental protocols and tabulated NMR data serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug discovery. The logical workflow for structure elucidation highlights the systematic approach required for accurate molecular characterization using NMR spectroscopy. While experimental ¹³C NMR data for the neutral molecule would be a valuable addition, the provided information lays a solid foundation for the spectroscopic identification and study of this important heterocyclic compound.
References
An In-depth Technical Guide to 5-Hydroxypyrimidine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypyrimidine, a key heterocyclic organic compound, serves as a versatile building block in medicinal chemistry and drug development. Its pyrimidine (B1678525) core is a fundamental component of nucleobases and various therapeutic agents. Understanding its physical and chemical properties is paramount for its effective utilization in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis, and relevant spectral data for its characterization.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.
Physical Properties
A compilation of the key physical properties of this compound is presented in Table 1. These values are crucial for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | [1] |
| Molecular Weight | 96.09 g/mol | [2] |
| Melting Point | 212-214 °C | [1][2] |
| Boiling Point | 227.2 °C at 760 mmHg | [1] |
| Density | 1.293 g/cm³ | [1] |
| LogP | 0.18220 | [1] |
| Appearance | Light Beige to Beige Solid | [2] |
Chemical Properties
The chemical behavior of this compound, including its acidity, basicity, and tautomeric forms, is critical for understanding its reactivity.
| Property | Value | Source |
| Acidic pKa | 6.8 | [3] |
| Basic pKa | 1.8 | [3] |
| Tautomerism | Exists in keto-enol tautomeric forms.[4][5][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are essential for its practical application in research and development.
Synthesis of this compound from 5-Methoxypyrimidine (B27851)
This protocol outlines a common method for the preparation of this compound.[2][8]
Materials:
-
5-Methoxypyrimidine
-
Potassium hydroxide (B78521) (powdered, 85%)
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Dichloromethane
Procedure:
-
A mixture of 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (8.96 g, 136 mmol) in methanol (50 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 150 °C overnight.
-
After cooling to room temperature, the mixture is neutralized with acetic acid.
-
The neutralized mixture is concentrated under reduced pressure.
-
The resulting residue is ground with hot acetonitrile (2 x 100 mL).
-
The acetonitrile extracts are combined and concentrated under reduced pressure to yield an off-white solid.
-
This solid is then ground with hot ethyl acetate (100 mL), and the extract is concentrated to give a more purified solid.
-
Final purification is achieved by flash chromatography on silica gel using a 9:1 dichloromethane/methanol mobile phase to afford this compound as an off-white solid.
Synthesis of this compound via Hydrogenolysis
An alternative route involves the deprotection of a benzylated precursor.[8]
Materials:
-
5-[(Phenylmethyl)oxy]pyrimidine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol
Procedure:
-
To a solution of 5-[(phenylmethyl)oxy]pyrimidine (2.43 g, 13.0 mmol) in methanol (20 mL), add 10% Pd/C.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere over the weekend.
-
The mixture is then filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the product.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| DMSO-d₆ | 10.45 | br s | 1H | -OH | [2][8] |
| 8.67 | s | 1H | H-2 | [2][8] | |
| 8.34 | s | 2H | H-4, H-6 | [2][8] |
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecule. Data for the 5-hydroxy-pyrimidine anion is available.[9]
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 5-methoxypyrimidine.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed summary of the physical and chemical properties, synthetic methodologies, and spectroscopic data for this compound. The information compiled herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel compounds with potential therapeutic applications. The provided experimental protocols and tabulated data offer a practical resource for the efficient and effective use of this compound as a key chemical intermediate.
References
- 1. Pyrimidin-5-ol | CAS#:26456-59-7 | Chemsrc [chemsrc.com]
- 2. This compound | 26456-59-7 [chemicalbook.com]
- 3. scialert.net [scialert.net]
- 4. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Unsubstituted 5-Hydroxypyrimidine: A Scoping Review of a Potential Pharmacophore
Foreword
The pyrimidine (B1678525) nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] Within this chemical class, 5-hydroxypyrimidine derivatives have attracted considerable attention as promising scaffolds for drug discovery. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of the biological profile of the parent compound, unsubstituted this compound. This technical guide aims to collate the available, albeit limited, information on unsubstituted this compound, while primarily focusing on the biological activities of its closely related derivatives to infer its potential. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂O. It belongs to the class of hydroxypyrimidines, which are characterized by a pyrimidine ring substituted with at least one hydroxyl group. While its derivatives have been synthesized and evaluated for various biological activities, the unsubstituted form remains largely unexplored in the public domain of scientific literature.
Biological Activities of this compound Derivatives
The majority of research has focused on substituted this compound analogs, which have demonstrated a broad spectrum of biological effects.
Anticancer and Cytotoxic Activities
Derivatives of this compound have shown notable potential as anticancer agents. Specifically, 5-hydroxymethylpyrimidine derivatives have been evaluated for their cytotoxic properties against a panel of human cancer cell lines.
A study on novel 5-hydroxymethylpyrimidines revealed that substitutions at the 4-position significantly influence their cytotoxic profile. For instance, derivatives with an aliphatic amino group at this position were found to be generally less toxic to normal cells compared to those with a benzylsulfanyl group.[2] Furthermore, compounds with bulkier constituents exhibited more potent, albeit moderate, anticancer properties.[1][2] The hydroxylation of a related pyrimidine derivative to its 5-hydroxymethyl form was observed to significantly enhance cytotoxicity towards both normal and cancer cell lines.[1]
Table 1: Cytotoxicity of Selected 5-Hydroxymethylpyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity Observation |
|---|---|---|---|---|
| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | Various | 55 - >100 | Normal human endothelial cells | Low cytotoxicity |
| 5-hydroxymethyl derivative of the above | Various | 17 - 38 | Normal human endothelial cells | Significantly enhanced cytotoxicity (1% survival) |
Data extracted from a study on 5-hydroxymethylpyrimidine derivatives.[1]
Antimicrobial Activities
The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. Studies on 5-hydroxymethylpyrimidine derivatives have shown that specific substitutions are crucial for conferring antibacterial and antifungal activity. It was demonstrated that derivatives with at least a three-carbon chain amino group at the 4-position exhibited weak antibacterial properties.[1][2] Antifungal action was observed in a derivative with a 4-benzylsulfanyl constituent.[1][2]
Metabolism of Pyrimidines
While specific metabolic pathways for unsubstituted this compound are not documented, the general catabolism of pyrimidine bases like uracil (B121893) and thymine (B56734) is well-characterized. It is plausible that this compound, if introduced into a biological system, would be processed by the same enzymatic machinery.
The degradation of pyrimidines occurs via a three-step pathway:
-
Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This is the initial and rate-limiting enzyme that catalyzes the reduction of pyrimidine bases.[3]
-
Dihydropyrimidinase (DHP): This enzyme is responsible for the hydrolytic ring opening of the resulting dihydropyrimidines.[3]
-
β-Ureidopropionase (β-UP): This enzyme completes the degradation to β-amino acids, ammonia, and carbon dioxide.[3]
The liver is considered the primary site for pyrimidine catabolism, although the enzymes involved are expressed in various other tissues.[3]
Below is a generalized workflow for pyrimidine catabolism.
Caption: Generalized Pyrimidine Catabolic Pathway.
Experimental Protocols
As there is a lack of specific experimental studies on the biological activity of unsubstituted this compound, this section will outline a general methodology for assessing the cytotoxic potential of a novel compound, which could be applied to this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer cells) in 96-well plates at a specific density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., unsubstituted this compound) and incubate for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for a Typical MTT Cytotoxicity Assay.
Conclusion and Future Outlook
The existing body of scientific literature indicates that while the this compound scaffold is a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology, the biological activity of the unsubstituted parent compound, this compound, remains largely uncharacterized. The demonstrated activities of its derivatives suggest that the core structure is amenable to chemical modifications that can impart significant biological effects.
The absence of data on unsubstituted this compound presents a clear research opportunity. Future studies should aim to:
-
Synthesize and characterize pure, unsubstituted this compound.
-
Perform comprehensive biological screening to evaluate its potential cytotoxic, antimicrobial, and other pharmacological activities.
-
Conduct metabolic studies to understand its fate in biological systems and its interaction with key enzymes like dihydropyrimidine dehydrogenase.
-
Utilize it as a reference or negative control in studies involving its more complex derivatives to better understand the structure-activity relationships.
By filling this knowledge gap, the scientific community can gain a more complete understanding of the therapeutic potential of the this compound class of compounds.
References
An In-depth Technical Guide to 5-Hydroxypyrimidine
For researchers, scientists, and professionals in drug development, 5-Hydroxypyrimidine is a molecule of significant interest due to its foundational role in the structure of various biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and biological relevance.
Core Compound Information
CAS Number: 26456-59-7[1][2][3]
Chemical Structure:
This compound consists of a pyrimidine (B1678525) ring with a hydroxyl group substituted at the fifth position. The molecule can exist in tautomeric forms, a common characteristic of hydroxypyrimidines. The equilibrium between the keto and enol forms is influenced by the solvent environment.
Molecular Formula: C₄H₄N₂O[1][2][4]
Molecular Weight: 96.09 g/mol [1][2][4]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design.
| Property | Value | Source |
| Melting Point | 212-214 °C | [2][3] |
| Boiling Point (Predicted) | 227.2 ± 13.0 °C | [2] |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 6.60 ± 0.10 | [2] |
| Flash Point | 91.2 °C | [3] |
| LogP | 0.18220 | [3] |
Tautomerism of this compound
The tautomeric relationship between the enol (this compound) and keto forms is a critical aspect of its chemistry, influencing its reactivity and biological interactions.
Experimental Protocols: Synthesis of this compound
A documented method for the synthesis of this compound involves the demethylation of 5-methoxypyrimidine (B27851).[5]
General Procedure from 5-Methoxypyrimidine:
-
A mixture of 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (B78521) (8.96 g, 85%, 136 mmol) in methanol (B129727) (50 mL) is placed in a sealed tube.
-
The reaction is heated at 150 °C overnight.
-
After completion, the mixture is cooled to room temperature.
-
The reaction is neutralized by the addition of acetic acid.
-
The mixture is subsequently concentrated under reduced pressure.
-
The resulting residue is ground with hot acetonitrile (B52724) (2 x 100 mL).
-
The acetonitrile extracts are combined and concentrated under reduced pressure to yield an off-white solid.
-
The solid is then ground with hot ethyl acetate (B1210297) (100 mL).
-
The ethyl acetate extract is concentrated under reduced pressure.
-
Final purification is achieved by flash chromatography using silica (B1680970) gel as the stationary phase and a 9:1 dichloromethane/methanol mixture as the mobile phase to afford this compound as an off-white solid.
Biological Activity and Derivatives
While this compound itself is a foundational building block, its derivatives have shown a range of biological activities. Research has demonstrated the potential of these derivatives in oncology and virology.
Derivatives of this compound have been investigated for their effects on tumor growth and cytokine concentrations in animal models.[6] For instance, certain substituted 5-hydroxypyrimidines have been shown to inhibit tumor growth.[6] Specifically, SNK-578 (hydrochloride of 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine) demonstrated significant tumor growth inhibition (87%) in female CBA mice with cervical cancer.[6] This was accompanied by a decrease in the serum concentrations of pro-oncogenic cytokines IL-10 and IL-17A, and the pro-inflammatory cytokine IL-6.[6]
Furthermore, derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against various cancer cell lines.[7][8] Other related structures, such as 4,5-dihydroxypyrimidine derivatives, have been identified as inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[9] Additionally, 3-hydroxypyrimidine-2,4-dione derivatives have shown potent inhibitory activity against HIV-1 integrase.[10]
Role in Cellular Metabolism and Signaling
Pyrimidine metabolism is a critical pathway for cell growth and proliferation, making it a target in cancer therapy. The de novo synthesis of pyrimidines is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[11] This pathway is regulated by various signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. While the direct involvement of this compound in these specific signaling pathways is not extensively documented, its role as a pyrimidine analog suggests its potential to influence these fundamental cellular processes.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 26456-59-7 [chemicalbook.com]
- 3. Pyrimidin-5-ol | CAS#:26456-59-7 | Chemsrc [chemsrc.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Effect of this compound derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5) [pbmc.ibmc.msk.ru]
- 7. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxypyrimidine-2,4-dione-5-N-benzylcarboxamides Potently Inhibit HIV-1 Integrase and RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Hydroxypyrimidine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-hydroxypyrimidine, a heterocyclic compound that has garnered interest in medicinal chemistry. The document details its initial synthesis, key experimental protocols for its preparation, and explores the biological activities and therapeutic potential of its derivatives. While the parent molecule's biological profile remains largely uncharacterized, substituted 5-hydroxypyrimidines have emerged as promising scaffolds in oncology, demonstrating notable antitumor and antimetastatic properties. This guide aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrimidine (B1678525) core.
Introduction
The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The strategic functionalization of this aromatic heterocycle has led to the development of compounds with diverse pharmacological activities. This compound, as a functionalized pyrimidine, represents a key starting material and a structural motif in the design of novel therapeutic agents. This document elucidates the history, synthesis, and known biological significance of this compound and its derivatives.
Discovery and History
The first documented synthesis of this compound was reported in 1960 by J. H. Chesterfield, J. F. W. McOmie, and M. S. Tute. Their work, published in the Journal of the Chemical Society, described a multi-step synthesis that laid the groundwork for future investigations into this class of compounds. Prior to this, the compound was hitherto unknown. The primary route to this compound at that time involved the debenzylation of 5-benzyloxypyrimidine. The development of synthetic routes to this compound and its derivatives has since evolved, providing access to a range of substituted analogs for biological evaluation.
Chemical Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. The classical approach involves the preparation of a protected precursor, 5-benzyloxypyrimidine, followed by a deprotection step. More contemporary methods offer alternative routes to the core structure and its derivatives.
Synthesis of 5-Benzyloxypyrimidine from 5-Bromopyrimidine (B23866)
A common precursor for this compound is 5-benzyloxypyrimidine, which can be synthesized from 5-bromopyrimidine.
Experimental Protocol:
-
Materials: 5-bromopyrimidine, benzyl (B1604629) alcohol, sodium hydride, and a suitable solvent such as dimethylformamide (DMF).
-
Procedure:
-
To a solution of benzyl alcohol in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for a specified time to allow for the formation of the sodium benzoxide.
-
A solution of 5-bromopyrimidine in DMF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-benzyloxypyrimidine.
-
Debenzylation of 5-Benzyloxypyrimidine to this compound
The final step to obtain this compound is the removal of the benzyl protecting group.
Experimental Protocol:
-
Materials: 5-benzyloxypyrimidine, palladium on carbon (10% Pd/C), and a hydrogen source (e.g., hydrogen gas or a hydrogen donor like ammonium (B1175870) formate) in a suitable solvent such as methanol (B129727) or ethanol.
-
Procedure:
-
5-Benzyloxypyrimidine is dissolved in methanol in a reaction vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
Synthesis Workflow:
Analysis of 5-Hydroxypyrimidine Crystal Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the crystal structure of 5-hydroxypyrimidine, a key heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain the crystal structure data for the parent this compound molecule.
It is important to note that a complete, publicly available crystal structure determination for the unsubstituted this compound could not be located within the scope of this search. The data required to generate detailed tables of crystallographic parameters and a precise visualization of the intermolecular interactions for this specific molecule is therefore not available at present.
However, to fulfill the core requirements of providing a structured technical guide, this document will proceed with a detailed outline of the experimental protocols and data presentation formats that would be employed in such an analysis. Furthermore, example visualizations for a generic experimental workflow and a hypothetical hydrogen bonding network are provided to demonstrate the requested output. Should the crystal structure of this compound or a closely related derivative become available, the framework presented herein can be readily populated with the specific experimental data.
Experimental Protocols
The determination of a crystal structure, such as that of this compound, follows a well-established experimental workflow. This section details the typical methodologies.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various organic chemistry routes. A common method involves the following steps:
-
Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reactants: Starting materials, such as 5-methoxypyrimidine (B27851) and potassium hydroxide (B78521) in a suitable solvent like methanol, are combined.
-
Reaction Conditions: The mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
Work-up: Upon cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.
For the growth of single crystals suitable for X-ray diffraction, the following methods are commonly employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the following procedure is used for data collection and structure determination:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.
Data Presentation
The quantitative data obtained from the crystal structure refinement would be summarized in the following tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₄H₄N₂O |
| Formula weight | 96.09 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a (Å) | [Data Unavailable] |
| b (Å) | [Data Unavailable] |
| c (Å) | [Data Unavailable] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | [Data Unavailable] |
| Z | 4 |
| Density (calculated, g/cm³) | [Data Unavailable] |
| Absorption coefficient (mm⁻¹) | [Data Unavailable] |
| F(000) | [Data Unavailable] |
| Crystal size (mm³) | [Data Unavailable] |
| θ range for data collection (°) | [Data Unavailable] |
| Reflections collected | [Data Unavailable] |
| Independent reflections | [Data Unavailable] |
| R(int) | [Data Unavailable] |
| Goodness-of-fit on F² | [Data Unavailable] |
| Final R indices [I>2σ(I)] | [Data Unavailable] |
| R indices (all data) | [Data Unavailable] |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound.
| Bond | Length (Å) | Angle | Angle (°) |
| O1 - C5 | [Data Unavailable] | N1 - C2 - N3 | [Data Unavailable] |
| N1 - C2 | [Data Unavailable] | C2 - N3 - C4 | [Data Unavailable] |
| N1 - C6 | [Data Unavailable] | N3 - C4 - C5 | [Data Unavailable] |
| N3 - C2 | [Data Unavailable] | C4 - C5 - C6 | [Data Unavailable] |
| N3 - C4 | [Data Unavailable] | C5 - C6 - N1 | [Data Unavailable] |
| C4 - C5 | [Data Unavailable] | O1 - C5 - C4 | [Data Unavailable] |
| C5 - C6 | [Data Unavailable] | O1 - C5 - C6 | [Data Unavailable] |
Table 3: Hydrogen Bond Geometry (Å, °) for this compound.
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
(Where D = Donor atom, H = Hydrogen, A = Acceptor atom)
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and molecular interactions.
Experimental Workflow
Caption: Experimental workflow for crystal structure analysis.
Hypothetical Hydrogen Bonding Network
This diagram illustrates a hypothetical hydrogen bonding network for this compound, which would be expected to play a significant role in its crystal packing.
Caption: Hypothetical hydrogen bonding in this compound.
Conclusion
While the specific crystal structure of this compound remains elusive in publicly accessible databases, this guide provides the necessary framework for its analysis. The detailed experimental protocols, structured data tables, and visualization examples serve as a comprehensive template for the characterization of this and other related pyrimidine (B1678525) derivatives. For drug development professionals, understanding the precise three-dimensional structure and intermolecular interactions is paramount for rational drug design, and the methodologies outlined here are fundamental to achieving that understanding. Future work should focus on obtaining single crystals of this compound to complete this analysis with experimental data.
Methodological & Application
Synthesis of 5-Hydroxypyrimidine from 5-Bromopyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-hydroxypyrimidine from 5-bromopyrimidine (B23866). The information is curated for professionals in chemical research and drug development, focusing on reliable and reproducible methodologies.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its synthesis from the readily available 5-bromopyrimidine is a crucial transformation. This document outlines three primary synthetic strategies for this conversion: Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Hydroxylation (Ullmann-type reaction), and Palladium-Catalyzed Hydroxylation (Buchwald-Hartwig-type reaction). Each method is presented with a detailed protocol and a summary of expected outcomes based on established chemical principles and analogous reactions.
Synthetic Pathways Overview
The conversion of 5-bromopyrimidine to this compound can be achieved through several synthetic routes. The choice of method often depends on the desired scale, available resources, and tolerance of the substrate to different reaction conditions. Below is a graphical representation of the primary synthetic pathways discussed in this document.
Caption: Synthetic routes from 5-bromopyrimidine to this compound.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct and classical approach for the hydroxylation of aryl halides. In this method, the bromine atom on the pyrimidine (B1678525) ring is displaced by a hydroxide (B78521) ion. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C5 position, although it is less activated than the C2, C4, and C6 positions.
Experimental Protocol
Materials:
-
5-Bromopyrimidine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water or a high-boiling point polar aprotic solvent (e.g., DMSO, DMF)
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., water or DMSO).
-
Add a significant excess of sodium hydroxide or potassium hydroxide (5-10 eq).
-
Heat the reaction mixture to a high temperature (typically 100-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a high-boiling point solvent was used, dilute the mixture with water.
-
Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
| Parameter | Value/Condition | Reference/Analogy |
| Reactants | 5-Bromopyrimidine, NaOH or KOH | Analogous to hydroxylation of other aryl halides |
| Solvent | Water, DMSO, or DMF | High-boiling polar solvents are effective |
| Temperature | 100-160 °C | Elevated temperatures are generally required |
| Reaction Time | Several hours to overnight | Monitoring by TLC/LC-MS is recommended |
| Yield | Moderate | Expected yield based on similar reactions |
| Purification | Column chromatography, Recrystallization | Standard purification techniques |
Workflow Diagram
Caption: Workflow for SNAr synthesis of this compound.
Method 2: Copper-Catalyzed Hydroxylation (Ullmann-type Reaction)
The Ullmann condensation is a well-established method for forming carbon-oxygen bonds. This copper-catalyzed reaction allows for the hydroxylation of aryl halides under conditions that may be milder than traditional SNAr.
Experimental Protocol
Materials:
-
5-Bromopyrimidine
-
Copper(I) iodide (CuI) or other Cu(I) source
-
A suitable ligand (e.g., L-proline, a diamine)
-
A base (e.g., K₂CO₃, Cs₂CO₃, or KOH)
-
A polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine (1.0 eq), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (10-20 mol%), and a base (2.0 eq).
-
Add a polar aprotic solvent.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 130 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous mixture with HCl and then extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous sulfate salt, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford this compound.
Data Presentation
| Parameter | Value/Condition | Reference/Analogy |
| Catalyst | CuI (5-10 mol%) | Common catalyst for Ullmann reactions[1] |
| Ligand | L-proline, diamines (10-20 mol%) | Ligands enhance catalyst activity |
| Base | K₂CO₃, Cs₂CO₃, KOH (2.0 eq) | Essential for the catalytic cycle |
| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents are typical |
| Temperature | 80-130 °C | Milder conditions compared to uncatalyzed SNAr |
| Yield | Good to excellent | Generally higher yields than uncatalyzed SNAr |
| Purification | Column chromatography | Standard purification method |
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for copper-catalyzed hydroxylation.
Method 3: Palladium-Catalyzed Hydroxylation (Buchwald-Hartwig-type Reaction)
The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation, providing a powerful and versatile method for the hydroxylation of aryl halides. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand.
Experimental Protocol
Materials:
-
5-Bromopyrimidine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other biaryl phosphines)
-
A strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
A suitable solvent (e.g., Toluene, Dioxane)
-
Water or a hydroxide source
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction
-
Anhydrous sulfate salt
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), the base (1.5-2.0 eq), and 5-bromopyrimidine (1.0 eq).
-
Add the anhydrous solvent, followed by the hydroxide source (e.g., a solution of KOH in water).
-
Seal the tube and heat the reaction mixture to a temperature between 80 and 110 °C.
-
Monitor the reaction's progress by LC-MS or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Data Presentation
| Parameter | Value/Condition | Reference/Analogy |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common palladium precursors[2] |
| Ligand | Biaryl phosphines (e.g., XPhos, 1.2-6 mol%) | Crucial for catalytic activity[2] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.0 eq) | Strong, non-nucleophilic bases are preferred |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents |
| Temperature | 80-110 °C | Relatively mild conditions |
| Yield | Good to high | Often provides high yields for challenging substrates |
| Purification | Column chromatography | Standard purification method |
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for palladium-catalyzed hydroxylation.
Conclusion
The synthesis of this compound from 5-bromopyrimidine can be accomplished through various methods, each with its own advantages. Direct nucleophilic aromatic substitution is a straightforward approach but may require harsh conditions. Copper-catalyzed and palladium-catalyzed methods offer milder conditions and potentially higher yields, making them attractive alternatives for modern synthetic applications. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and available laboratory resources. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully perform this important transformation.
References
5-Hydroxypyrimidine: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5-hydroxypyrimidine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents across various disease areas. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. These application notes provide an overview of the utility of this compound in anticancer and antiviral drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and progression. One notable example is the development of substituted 5-hydroxypyrimidines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.
Quantitative Data: Anticancer Activity of Pyrimidine (B1678525) Derivatives
The following table summarizes the in vitro activity of various pyrimidine derivatives against cancer cell lines and specific kinases.
| Compound ID | Target | Cell Line/Assay | IC50/EC50 | Reference |
| SNK-411 | - | Cervical Cancer (RSHM-5) in vivo | 47% TGI | [1] |
| SNK-578 | - | Cervical Cancer (RSHM-5) in vivo | 87% TGI | [1] |
| SNK-578 | - | B16 Melanoma in vivo (10 mg/kg) | 75.8% MII | [2] |
| SNK-578 | - | B16 Melanoma in vivo (25 mg/kg) | 92.3% MII | [2] |
| Compound 10b | EGFR | HepG2 | 3.56 µM | [3] |
| Compound 10b | EGFR | A549 | 5.85 µM | [3] |
| Compound 10b | EGFR | MCF-7 | 7.68 µM | [3] |
| Compound 10b | EGFR Kinase | - | 8.29 nM | [3] |
| Compound 5b | EGFRwt | - | 37.19 nM | [4] |
| Compound 5b | EGFRT790M | - | 204.10 nM | [4] |
| Erlotinib | EGFR | HepG2 | 0.87 µM | [3] |
| Erlotinib | EGFR | A549 | 1.12 µM | [3] |
| Erlotinib | EGFR | MCF-7 | 5.27 µM | [3] |
| Erlotinib | EGFR Kinase | - | 2.83 nM | [3] |
| Erlotinib | EGFRwt | - | 5.9 nM | [4] |
| Erlotinib | EGFRT790M | - | 212.2 nM | [4] |
TGI: Tumor Growth Inhibition; MII: Metastasis Inhibition Index
Signaling Pathway: EGFR Inhibition by this compound Derivatives
The diagram below illustrates the mechanism by which this compound-based inhibitors can block the EGFR signaling pathway, thereby preventing downstream events that lead to cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition.
Experimental Protocols
Synthesis of 2-Isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411)
This protocol is based on a general method for the synthesis of 2-alkyl-4-methyl-6-hydroxypyrimidines.[1]
-
Step 1: Synthesis of N-acetoacetylisobutyramide. Isobutyramide is reacted with diketene (B1670635) in an inert organic solvent (e.g., toluene (B28343) or acetic acid) in the presence of a catalytic amount of a Lewis base (e.g., pyridine) or a Lewis/Brønsted acid. The reaction mixture is typically heated to reflux for a period of 30 minutes to 2 hours.
-
Step 2: Cyclization with Ammonia (B1221849). After cooling the reaction mixture from Step 1, toluene is added, and ammonia gas is bubbled through the solution while heating to reflux. The water formed during the reaction is removed azeotropically. The reaction is monitored until completion.
-
Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield 2-isobutyl-4-methyl-6-hydroxypyrimidine. To obtain 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine, a similar procedure would be followed, likely starting with a appropriately substituted β-dicarbonyl compound instead of diketene.
Synthesis of 2-Isobutyl-4,6-dimethyl-5-hydroxypyrimidine Hydrochloride (SNK-578)
SNK-578 is the hydrochloride salt of SNK-411. It can be prepared by treating a solution of SNK-411 in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) with a solution of hydrogen chloride in the same or a miscible solvent. The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.
In Vivo Antitumor and Antimetastatic Activity Assay (B16 Melanoma Model)
This protocol is a standard method for evaluating the efficacy of anticancer compounds in a preclinical setting.[2]
-
Animal Model: Male C57BL/6 mice are used.
-
Tumor Cell Line: B16 melanoma cells.
-
Tumor Inoculation: A standard dose of 5 × 10⁶ B16 melanoma cells is injected subcutaneously into the flank of each mouse.
-
Treatment: The test compound (e.g., SNK-578) is administered intraperitoneally (i.p.) at specified doses (e.g., 10 and 25 mg/kg) for a defined period (e.g., for two weeks, from day 2 to day 15 after tumor inoculation). A control group receives the vehicle.
-
Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Metastasis Evaluation: At the end of the experiment (e.g., day 21), mice are euthanized, and the lungs are examined for metastatic nodules. The number of metastases is counted, and the metastasis inhibition index (MII) is calculated.
Antiviral Applications: Combating Viral Infections
The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, with many approved medications containing this heterocyclic core. This compound derivatives are also being explored for their potential to inhibit the replication of a wide range of viruses, including influenza virus and Human Immunodeficiency Virus (HIV).
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
The following table summarizes the in vitro activity of various pyrimidine derivatives against different viruses.
| Compound ID | Virus | Assay | IC50/EC50 | Reference |
| Compound 8 | Influenza A/PR/8/34 (H1N1) | Antiviral Activity | 2.82 µM | [5] |
| Compound 8 | Influenza ZX1109 (H1N1, oseltamivir-resistant) | Antiviral Activity | 3.45 µM | [5] |
| Compound 8 | Influenza B/Florida/78/2015 | Antiviral Activity | 0.54 µM | [5] |
| Oseltamivir | Influenza B/Florida/78/2015 | Antiviral Activity | 7.14 µM | [5] |
| Compound 20 | HIV-1 RT-associated RNase H | Enzyme Inhibition | 1.1 µM | [6] |
| Compound 5 | HIV-1 (IIIB) | Cell-based Assay | 1 nM | [6] |
| Compound 7 | HIV-1 (IIIB) | Cell-based Assay | 3.4 nM | [6] |
| Compound 32 | HIV-1 RT | Enzyme Inhibition | 2.93 nM | [6] |
| Compound 33 | HIV-1 RT | Enzyme Inhibition | 3.54 nM | [6] |
Experimental Workflow: Antiviral Drug Discovery
The following diagram outlines a typical workflow for the discovery and evaluation of novel antiviral agents based on the this compound scaffold.
Caption: Workflow for antiviral drug discovery.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of the core this compound scaffold is through the demethylation of 5-methoxypyrimidine (B27851).
-
Reaction Setup: A mixture of 5-methoxypyrimidine and powdered potassium hydroxide (B78521) in methanol (B129727) is placed in a sealed tube.
-
Heating: The reaction mixture is heated at 150 °C overnight.
-
Workup: After cooling to room temperature, the reaction is neutralized with acetic acid and concentrated under reduced pressure.
-
Purification: The crude product is purified by solvent extraction (e.g., with hot acetonitrile (B52724) and ethyl acetate) followed by column chromatography on silica (B1680970) gel to afford pure this compound.
In Vitro Anti-Influenza Virus Assay (CPE Reduction Assay)
This assay is used to determine the ability of a compound to inhibit the cytopathic effect (CPE) of the influenza virus in cell culture.[7]
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are typically used.
-
Virus: A specific strain of influenza A or B virus is used for infection.
-
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed, and serial dilutions of the test compound are added.
-
The cells are then infected with the influenza virus.
-
After incubation for a period that allows for viral replication and CPE development (typically 48-72 hours), the cell viability is assessed using a colorimetric method such as the MTT assay.
-
-
Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (EC50) is calculated. The 50% cytotoxic concentration (CC50) of the compound on uninfected cells is also determined to assess its selectivity index (SI = CC50/EC50).
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to determine the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.[6]
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrate: A template-primer such as poly(rA)/oligo(dT) and radiolabeled or fluorescently labeled dNTPs.
-
Procedure:
-
The test compound is incubated with the HIV-1 RT enzyme in a reaction buffer.
-
The substrate is added to initiate the reverse transcription reaction.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the amount of incorporated labeled dNTP into the newly synthesized DNA is quantified.
-
-
Data Analysis: The concentration of the compound that inhibits the RT activity by 50% (IC50) is determined from a dose-response curve.
These notes and protocols provide a foundation for researchers to explore the potential of this compound as a building block in the design and development of new and effective therapeutic agents.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Yield Synthesis of 5-Hydroxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the high-yield synthesis of various 5-hydroxypyrimidine derivatives, valuable scaffolds in medicinal chemistry and drug development. The methodologies presented are based on established literature and offer reliable routes to these important compounds. Quantitative data is summarized for easy comparison, and key experimental workflows and relevant biological pathways are visualized.
Data Presentation
Table 1: Summary of High-Yield Synthesis Methods for this compound Derivatives
| Product | Starting Material(s) | Reagents & Conditions | Yield (%) | Reference |
| This compound | 5-Methoxypyrimidine (B27851) | 1. KOH, Methanol (B129727), 150°C, sealed tube, overnight2. Acetic acid neutralization3. Fast chromatography | 43% | [1] |
| 5-Benzyloxy-2-cyanopyrimidine | 5-Bromo-2-cyanopyrimidine, Phenylcarbinol | Toluene, Cesium carbonate, Cuprous iodide, 1,10-phenanthroline, 110°C, 4h | ~90% | [2] |
| 5-Hydroxy pyrimidine-2-carboxylic acid | 5-Benzyloxy-2-cyanopyrimidine | 1. KOH, Water, reflux, 8h2. HCl to pH 3-4 | ~67% | [2] |
| 4-(Benzylsulfanyl)-6-methyl-2-phenyl-5-(hydroxymethyl)pyrimidine | Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄, THF, 0°C, 1h | Not specified | [3] |
| 4-(Alkylamino)-6-methyl-2-phenyl-5-(hydroxymethyl)pyrimidine | Ethyl 4-(alkylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate | LiAlH₄, THF, 0°C, 1h | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Methoxypyrimidine[1]
This protocol describes the demethylation of 5-methoxypyrimidine to yield this compound.
Materials:
-
5-Methoxypyrimidine (2.99 g, 27.2 mmol)
-
Powdered Potassium Hydroxide (B78521) (85%, 8.96 g, 136 mmol)
-
Methanol (50 mL)
-
Acetic Acid
-
Ethyl Acetate (B1210297)
Procedure:
-
A mixture of 5-methoxypyrimidine and powdered potassium hydroxide in methanol is placed in a sealed tube.
-
The reaction is heated at 150°C overnight.
-
After cooling to room temperature, the mixture is neutralized by the addition of acetic acid.
-
The mixture is concentrated under reduced pressure.
-
The resulting residue is ground with hot acetonitrile (2 x 100 mL), and the combined acetonitrile extracts are concentrated under reduced pressure.
-
The solid is then ground with hot ethyl acetate (100 mL), and the ethyl acetate extract is concentrated under reduced pressure.
-
The final product is purified by flash chromatography on silica gel using a 9:1 dichloromethane/methanol mobile phase to afford this compound (1.11 g, 43% yield) as an off-white solid.
Protocol 2: Two-Step Synthesis of 5-Hydroxy pyrimidine-2-carboxylic acid[2]
This protocol outlines a high-yield, two-step synthesis of 5-hydroxy pyrimidine-2-carboxylic acid starting from 5-bromo-2-cyanopyrimidine.
Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine
Materials:
-
5-Bromo-2-cyanopyrimidine
-
Phenylcarbinol
-
Toluene
-
Cesium Carbonate
-
Cuprous Iodide
-
1,10-Phenanthroline
Procedure:
-
Dissolve 5-bromo-2-cyanopyrimidine and phenylcarbinol in toluene.
-
Add cesium carbonate, cuprous iodide, and 1,10-phenanthroline.
-
Heat the reaction mixture at 110°C for 4 hours, monitoring by TLC for completion.
-
Cool the reaction solution to room temperature.
-
Concentrate the reaction solution and purify by column chromatography to obtain 5-benzyloxy-2-cyanopyrimidine as a white solid (yield ~90%).
Step 2: Synthesis of 5-Hydroxy pyrimidine-2-carboxylic acid
Materials:
-
5-Benzyloxy-2-cyanopyrimidine (5.6 g, 26.2 mmol)
-
Potassium Hydroxide (4.2 g, 52.4 mmol)
-
Water (150 mL)
-
Dichloromethane
-
Hydrochloric Acid (1N)
Procedure:
-
Dissolve 5-benzyloxy-2-cyanopyrimidine in water and add potassium hydroxide.
-
Reflux the reaction for 8 hours, monitoring by TLC for completion.
-
Cool the reaction solution to room temperature and wash twice with 100 mL of dichloromethane to remove unreacted starting material and byproducts.
-
Adjust the pH of the aqueous layer to 3-4 with 1N hydrochloric acid to precipitate the product.
-
Filter the solid and dry to obtain 5-hydroxy pyrimidine-2-carboxylic acid as a white solid (yield ~67%).
Protocol 3: General Procedure for the Synthesis of 5-Hydroxymethylpyrimidines[3]
This protocol describes the reduction of pyrimidine-5-carboxylate esters to their corresponding 5-hydroxymethyl derivatives.
Materials:
-
Appropriate pyrimidine-5-carboxylate ester (2 mmol)
-
Tetrahydrofuran (THF) (20 mL)
-
Lithium Aluminium Hydride (LiAlH₄) (0.19 g, 5 mmol)
-
Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
Procedure:
-
Dissolve the pyrimidine-5-carboxylate ester in THF.
-
Cool the mixture to 0°C.
-
Gradually add LiAlH₄ in small portions.
-
After 1 hour, add 25 mL of CHCl₃.
-
Pour the mixture into 100 mL of icy water and extract three times with 50 mL of CHCl₃.
-
Combine the extracts and dry with anhydrous MgSO₄ for 30 minutes.
-
Filter off the drying agent and remove the solvent with a rotary evaporator.
-
Crystallize the crude product from methanol.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid and the iNOS signaling pathway, which is a target for many pyrimidine-based inhibitors.
Caption: Workflow for the two-step synthesis of 5-hydroxy pyrimidine-2-carboxylic acid.
Caption: Signaling pathways leading to the expression and dimerization of inducible nitric oxide synthase (iNOS).[4]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Hydroxypyrimidine for Solid-Phase Organic Synthesis of Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-hydroxypyrimidine as a versatile scaffold in solid-phase organic synthesis (SPOS). The methodologies outlined enable the efficient construction of diverse chemical libraries, a critical step in modern drug discovery and development. While direct literature precedents for the solid-phase synthesis commencing with this compound are limited, the protocols herein are constructed based on well-established and analogous solid-phase synthetic transformations, providing a robust starting point for researchers.
Introduction
This compound serves as a valuable starting scaffold for the synthesis of a wide array of substituted pyrimidine (B1678525) derivatives. The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] Solid-phase organic synthesis offers significant advantages for the construction of compound libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[2]
This application note details a proposed strategy for the immobilization of this compound onto a solid support and its subsequent diversification through functionalization at other positions of the pyrimidine ring.
Overview of the Synthetic Strategy
The proposed synthetic workflow involves three main stages:
-
Immobilization of this compound: The scaffold is covalently attached to a solid support, typically a polymeric resin, through its hydroxyl group.
-
On-Resin Chemical Modification: The resin-bound this compound undergoes a series of chemical transformations to introduce diversity at various positions of the pyrimidine ring.
-
Cleavage from the Solid Support: The final, modified pyrimidine derivatives are cleaved from the resin to yield the purified products in solution.
A visual representation of this proposed workflow is provided below.
Caption: Proposed workflow for the solid-phase synthesis of a pyrimidine library.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of this compound to Wang resin via its hydroxyl group. Wang resin is a popular choice for the solid-phase synthesis of molecules bearing a C-terminal carboxylic acid, and its p-alkoxybenzyl alcohol linker is well-suited for the immobilization of phenols and alcohols.
Materials:
-
This compound
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (480 mg, 5.0 mmol) and DMAP (61 mg, 0.5 mmol) in a mixture of anhydrous DCM (8 mL) and anhydrous DMF (2 mL).
-
Activation and Coupling: Add DIC (0.78 mL, 5.0 mmol) to the solution from step 2 and stir for 10 minutes at room temperature.
-
Immobilization Reaction: Drain the DCM from the swollen resin and add the activated this compound solution. Shake the mixture at room temperature for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Expected Loading: The loading of this compound onto the resin can be determined by a variety of methods, including gravimetric analysis or cleavage of a small sample and subsequent analysis by UV-Vis spectroscopy or LC-MS. Expected loading is typically in the range of 0.6-0.9 mmol/g.
References
Application Notes and Protocols for N-Alkylation of 5-Hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the N-alkylation of 5-hydroxypyrimidine, a critical transformation for synthesizing diverse chemical libraries for drug discovery. The protocols herein are based on established methodologies for the alkylation of related heterocyclic systems.
Introduction
N-alkylated pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of alkyl groups onto the pyrimidine (B1678525) ring can significantly modulate a compound's biological activity, solubility, and metabolic stability. This compound presents a unique challenge due to its nature as an ambident nucleophile. Alkylation can occur at either a nitrogen atom (N-alkylation) or the oxygen atom of the hydroxyl group (O-alkylation), leading to different regioisomers.[1][2][3]
Controlling the regioselectivity of this reaction is paramount. Factors influencing the N- versus O-alkylation outcome include the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[1][4] For instance, reactions employing alkali metal salts of the pyrimidine in polar aprotic solvents like DMF often favor N-alkylation.[1] Conversely, using silver salts or alkylating agents with "hard" leaving groups (e.g., sulfates, triflates) can favor O-alkylation.[4] These application notes provide a general framework for achieving selective N-alkylation.
Reaction Pathways and Experimental Workflow
The alkylation of this compound can proceed via two primary competitive pathways, resulting in either the desired N-alkylated product or the O-alkylated isomer. The general workflow involves deprotonation of the pyrimidine ring followed by nucleophilic attack on the alkylating agent.
A generalized workflow for performing the N-alkylation reaction, including reaction setup, monitoring, and product isolation, is outlined below.
Detailed Experimental Protocol: General N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.
Materials and Reagents
-
This compound
-
Alkylating agent (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask with a stir bar
-
Septa and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure
-
Reaction Setup:
-
To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., 5-10 mL of DMF).
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., NaH, 1.1 mmol, 1.1 eq; or K₂CO₃, 2.0 mmol, 2.0 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrimidine anion.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction temperature can be elevated (e.g., 60-80 °C) to drive less reactive alkylating agents.[5]
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product.
-
Characterize the purified product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity. Distinguishing between N- and O-alkylated isomers can be achieved using advanced NMR techniques like HMBC and NOESY.[2][3]
-
Data Presentation: Reaction Conditions
The choice of reagents and conditions is crucial for achieving high yields and selectivity. The following table summarizes representative conditions for the N-alkylation of pyrimidine and related heterocyclic systems. Optimization may be required for this compound.
| Entry | Base | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 1 | NaH | Benzyl Bromide | DMF | RT | 12 | 80-95 | General |
| 2 | K₂CO₃ | Ethyl Iodide | MeCN | 80 | 12 | 70-90 | [6] |
| 3 | t-BuOK | Benzyl Alcohol | Toluene | 80 | 24 | >90 | [7] |
| 4 | (NH₄)₂SO₄@HTC | Propargyl Bromide | MeCN | 80 | 12 | 80-90 | [6] |
Yields are generalized from protocols for similar substrates and should be considered estimates. Optimization is recommended. RT = Room Temperature. HTC = Hydro-Thermal-Carbone.
References
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxypyrimidine in the Synthesis of Antiviral Nucleoside Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of nucleoside analogs at the C-5 position of the pyrimidine (B1678525) ring has proven to be a highly effective strategy in the development of potent antiviral agents. The introduction of various substituents at this position can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting nucleoside analogs. 5-Hydroxypyrimidine and its corresponding nucleoside, 5-hydroxyuridine (B57132), represent versatile synthons for the creation of diverse libraries of antiviral candidates. The 5-hydroxy group serves as a convenient handle for introducing a wide range of functionalities, including alkoxy, aryloxy, and acyloxy groups, thereby enabling the fine-tuning of the molecule's therapeutic properties.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiviral nucleoside analogs derived from this compound. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, virology, and drug development.
I. Synthesis of 5-Hydroxyuridine: The Core Scaffold
The foundational step in the synthesis of 5-O-substituted antiviral nucleoside analogs is the preparation of 5-hydroxyuridine. While various methods exist, a common approach involves the direct oxidation of uridine (B1682114).
Protocol 1: Synthesis of 5-Hydroxy-2'-deoxyuridine (B1206715)
This protocol is adapted from the synthesis of related 5-substituted pyrimidine nucleosides.
Materials:
-
5-Iodo-2'-deoxyuridine
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Dowex-50 (H+ form) resin
Procedure:
-
Dissolve 5-iodo-2'-deoxyuridine in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture under reflux for an extended period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Pass the resulting solution through a column of Dowex-50 (H+ form) resin to remove sodium ions.
-
Wash the column with water.
-
Evaporate the aqueous solution to dryness under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 5-hydroxy-2'-deoxyuridine.
II. Synthesis of 5-O-Substituted Antiviral Nucleoside Analogs
The 5-hydroxy group of 5-hydroxyuridine or 5-hydroxy-2'-deoxyuridine can be readily alkylated, acylated, or arylated to generate a diverse range of analogs. The following protocol details a general method for the O-alkylation of 5-hydroxy-2'-deoxyuridine.
Protocol 2: O-Alkylation of 5-Hydroxy-2'-deoxyuridine
This protocol describes the synthesis of 5-O-alkylated derivatives of 5-hydroxy-2'-deoxyuridine, including the potent anti-herpes agent, 5-propynyloxy-2'-deoxyuridine.[1]
Materials:
-
5-Hydroxy-2'-deoxyuridine
-
Appropriate alkylating agent (e.g., propargyl bromide for 5-propynyloxy-2'-deoxyuridine)
-
Sodium hydroxide (NaOH)
-
Water
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., chloroform-methanol)
Procedure:
-
To a solution of 5-hydroxy-2'-deoxyuridine in water, add one equivalent of sodium hydroxide to form the sodium salt.
-
Add the desired activated alkylating agent (e.g., propargyl bromide) to the solution.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, neutralize the reaction mixture.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure 5-O-alkylated nucleoside analog.
Table 1: Synthesis of 5-O-Alkylated-2'-deoxyuridines
| Compound | Alkylating Agent | Yield (%) |
| 5-Methoxy-2'-deoxyuridine | Methyl iodide | Not specified |
| 5-Ethoxy-2'-deoxyuridine | Ethyl iodide | Not specified |
| 5-Propoxy-2'-deoxyuridine | Propyl iodide | Not specified |
| 5-Butoxy-2'-deoxyuridine | Butyl iodide | Not specified |
| 5-Benzyloxy-2'-deoxyuridine | Benzyl bromide | Not specified |
| 5-Propynyloxy-2'-deoxyuridine | Propargyl bromide | Not specified |
Yields were not explicitly provided in the primary source abstract but the synthesis was reported as successful.[1]
III. Antiviral Activity of 5-O-Substituted Nucleoside Analogs
The synthesized 5-O-substituted nucleoside analogs can be screened for their antiviral activity against a panel of viruses using standard cell-based assays. The following section outlines a general workflow for antiviral evaluation and presents available data for 5-O-alkylated-2'-deoxyuridines.
Experimental Workflow for Antiviral Screening
Caption: Workflow for the screening of novel 5-O-substituted nucleoside analogs for antiviral activity.
Antiviral Activity Data
A series of 5-O-alkylated derivatives of 5-hydroxy-2'-deoxyuridine were evaluated for their antiviral activity against Herpes Simplex Virus-1 (HSV-1), Vaccinia virus, and Vesicular Stomatitis Virus (VSV).[1] Of the compounds tested, 5-propynyloxy-2'-deoxyuridine demonstrated potent and selective activity against HSV-1.[1]
Table 2: Antiviral Activity of 5-Propynyloxy-2'-deoxyuridine
| Virus | Host Cell | Activity |
| Herpes Simplex Virus-1 (HSV-1) | Primary Rabbit Kidney & Human Skin Fibroblasts | Potent Inhibitor |
| Vaccinia Virus | Primary Rabbit Kidney & Human Skin Fibroblasts | Inactive |
| Vesicular Stomatitis Virus (VSV) | Primary Rabbit Kidney & Human Skin Fibroblasts | Inactive |
Quantitative EC50/IC50 values were not available in the abstract but the compound was described as a "potent inhibitor" of HSV-1.[1]
IV. Signaling Pathways and Mechanism of Action
Nucleoside analogs typically exert their antiviral effect by interfering with viral nucleic acid synthesis. The general mechanism of action for many antiviral nucleoside analogs is depicted below.
Caption: General mechanism of action for antiviral nucleoside analogs.
The antiviral activity of 5-O-substituted uridine analogs is likely dependent on their intracellular conversion to the corresponding triphosphate derivatives by host and/or viral kinases. These triphosphates can then act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases, leading to chain termination and the inhibition of viral replication. The selectivity of these compounds for virus-infected cells can be enhanced if the initial phosphorylation step is preferentially catalyzed by a virus-encoded kinase.
Conclusion
This compound serves as a valuable platform for the development of novel antiviral nucleoside analogs. The straightforward synthesis of 5-hydroxyuridine and the subsequent modification of the 5-hydroxy group allow for the generation of a wide array of derivatives with diverse functionalities. The demonstrated potent anti-herpes activity of 5-propynyloxy-2'-deoxyuridine highlights the potential of this class of compounds. Further exploration of different 5-O-substituents is warranted to discover new antiviral agents with improved potency, selectivity, and broader spectrum of activity. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of novel this compound-based antiviral nucleoside analogs.
References
Application of 5-Hydroxypyrimidine in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to mimic the purine (B94841) ring of ATP allows for competitive binding to the kinase ATP-binding site, a crucial mechanism for inhibiting kinase activity. The 5-hydroxypyrimidine moiety, in particular, offers a unique combination of hydrogen bonding capabilities and potential for further derivatization, making it an attractive starting point for the design of novel kinase inhibitors. While the exploration of this compound derivatives as specific kinase inhibitors is an emerging area, existing research on related pyrimidine structures highlights the potential of this scaffold. This document provides an overview of the application of this compound in kinase inhibitor development, including synthetic protocols, biological evaluation methods, and relevant signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a suitable three-carbon precursor with a urea (B33335) or thiourea (B124793) derivative, followed by modification of the pyrimidine ring.
Protocol 1: Synthesis of 2-Isobutyl-4,6-dimethyl-5-hydroxypyrimidine (B1257055) (SNK-411)
This protocol describes the synthesis of a this compound derivative that has been investigated for its antitumor and antimetastatic properties.[1]
Materials:
-
Isobutyramidine hydrochloride
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Condensation: A solution of isobutyramidine hydrochloride and ethyl acetoacetate in ethanol is treated with sodium ethoxide. The mixture is refluxed for 4-6 hours.
-
Cyclization: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (SNK-411).
Biological Activity and Evaluation
This compound derivatives have shown promise as anticancer agents. The following sections detail the reported biological activity and provide protocols for evaluating the efficacy of novel compounds.
In Vivo Antitumor and Antimetastatic Activity of SNK-578
The hydrochloride salt of SNK-411, designated as SNK-578, has demonstrated significant antitumor and antimetastatic activity in a B16 melanoma mouse model.[1]
Data Summary:
| Compound | Dose | Administration | Model | Primary Tumor Growth Inhibition | Metastasis Inhibition Index (MII) |
| SNK-578 | 10 mg/kg | i.p. | B16 melanoma | Significant | 75.8% |
| SNK-578 | 25 mg/kg | i.p. | B16 melanoma | Significant | 92.3% |
Data extracted from a study on the antitumor and antimetastatic activity of this compound derivatives.[1]
Experimental Protocols
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a this compound derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Test compound (this compound derivative) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution to each well. Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiation of Reaction: Add 10 µL of ATP solution in kinase assay buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a this compound derivative on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the cellular signaling pathways targeted by kinase inhibitors is crucial for rational drug design and development. The following diagrams illustrate key kinase signaling pathways and a general workflow for kinase inhibitor development.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5-Hydroxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypyrimidine derivatives represent a promising class of compounds with potential therapeutic applications, including anticancer activities.[1][2] A critical step in the preclinical evaluation of these derivatives is the comprehensive assessment of their cytotoxic effects on various cell types. This document provides detailed application notes and standardized protocols for key cell-based assays to determine the cytotoxicity of this compound derivatives. The included methodologies, data presentation formats, and visual workflows are designed to facilitate robust and reproducible cytotoxicity profiling, aiding in the identification of lead candidates for further development.
The assays described herein range from general indicators of cell viability, such as the MTT assay which measures metabolic activity, to more specific assays that elucidate the mechanism of cell death, including the assessment of mitochondrial membrane potential and caspase activation.[3][4][5] Understanding not only the potency but also the mode of action of these derivatives is crucial for their advancement as potential therapeutic agents.[2]
Data Presentation: Comparative Cytotoxicity of Pyrimidine (B1678525) Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various pyrimidine derivatives against different cancer cell lines. This data, collated from multiple studies, highlights the diverse potency of these compounds and underscores the importance of cell line selection in cytotoxicity screening.[1]
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13 | [6] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31 | [6] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99 | [6] |
Table 2: Cytotoxic Activity of Indazol-pyrimidine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629 | [1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841 | [1] |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305 | [1] |
Table 3: Cytotoxic Activity of Camphor-based Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3f | MDA-MB-231 | Not specified | [2] |
| Etoposide (Reference) | MDA-MB-231 | Not specified | [2] |
| Compound 3f | GES-1 (Normal) | > 50 | [2] |
| Etoposide (Reference) | GES-1 (Normal) | 8.89 | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[3][7]
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.[7]
-
Seed 100 µL of the cell suspension (approximately 5,000 cells/well) into each well of a 96-well plate.[7]
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[7]
-
After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of the test compounds.
-
Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of the vehicle as the treated wells).[7]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to correct for background absorbance.[8]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[7]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[9] This assay utilizes a cationic fluorescent dye, such as Rhodamine 123, which accumulates in the mitochondria of healthy cells.[5][9] A loss of ΔΨm results in decreased fluorescence intensity.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 96-well black, clear-bottom plates) and treat with this compound derivatives as described in the MTT assay protocol.
-
-
Staining with Fluorescent Dye:
-
Following treatment, remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Add fresh culture medium containing the fluorescent dye (e.g., Rhodamine 123 at a final concentration of 1-10 µg/mL).
-
Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Fluorescence Measurement:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Rhodamine 123).
-
-
Data Analysis:
-
Calculate the percentage of fluorescence intensity in treated cells relative to untreated control cells. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
Caspase-3 Activation Assay
Activation of effector caspases, such as caspase-3, is a hallmark of apoptosis.[10] This can be measured using a variety of commercially available kits that typically employ a fluorogenic or colorimetric substrate for caspase-3.
Protocol:
-
Cell Lysis:
-
Seed and treat cells with the this compound derivatives in a 96-well plate.
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 50-100 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Activity Measurement:
-
Prepare the reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) in an assay buffer.
-
Add an equal volume of the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (e.g., 400 nm excitation and 505 nm emission for AFC) using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
Signaling Pathway: Induction of Apoptosis by Pyrimidine Derivatives
Several pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[11][12] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which often converge on the activation of effector caspases like caspase-3.[10][13] The intrinsic pathway is often characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[2]
High-Throughput Screening (HTS) Workflow
For large-scale screening of this compound derivative libraries, a high-throughput screening (HTS) workflow is essential. This typically involves automated liquid handling, plate reading, and data analysis to efficiently assess the cytotoxicity of thousands of compounds.[14][15]
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the cytotoxic evaluation of this compound derivatives. By employing a combination of these assays, researchers can obtain valuable data on the potency and mechanism of action of their compounds, facilitating the identification and development of novel therapeutic agents. The standardized methodologies and clear data presentation formats are intended to ensure the generation of high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Compound cytotoxicity profiling using quantitative high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 5-Hydroxypyrimidine Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypyrimidine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activity. The pyrimidine (B1678525) scaffold is a core structure in various biologically active molecules, and substitutions, such as the hydroxyl group at the 5-position, can confer unique pharmacological activities. These application notes provide a comprehensive guide to the in vitro evaluation of the anticancer potential of this compound and its analogs. The protocols outlined below detail standard assays to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and potential mechanisms of action through signaling pathway analysis.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Menthone-pyrimidine-urea derivative 4m | A549 | Lung Carcinoma | 18.68 ± 1.53 | |
| Menthone-pyrimidine-urea derivative 4s | MCF-7 | Breast Adenocarcinoma | 19.09 ± 0.49 | |
| Menthone-pyrimidine-urea derivative 4i | HeLa | Cervical Carcinoma | 6.04 ± 0.62 | |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 | Lung Carcinoma | Strong cytotoxicity at 50 µM |
Note: The data presented is for derivatives of this compound and not the parent compound itself. The specific substitutions on the pyrimidine ring significantly influence the observed anticancer activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the in vitro assessment of this compound's anticancer activity.
Experimental Workflow
Caption: General workflow for in vitro anticancer screening.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of the this compound derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
This compound derivative
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the this compound derivative as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of the this compound derivative on the expression and phosphorylation status of key proteins in a targeted signaling pathway, such as the PI3K/Akt/mTOR pathway.
Materials:
-
Human cancer cell lines
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the this compound derivative at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualization
Potential Signaling Pathway Targeted by this compound Derivatives
Based on the literature for structurally related pyrimidine compounds, a plausible mechanism of action for this compound derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.
Application Notes and Protocols for HPLC-MS Analysis of 5-Hydroxypyrimidine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypyrimidine is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural similarity to naturally occurring pyrimidines. As a synthetic derivative, its reaction mixtures can be complex, containing the target molecule, unreacted starting materials, intermediates, byproducts, and degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of these components.[1] This application note provides a detailed protocol for the HPLC-MS analysis of this compound reaction mixtures, designed to ensure accurate purity assessment and reaction monitoring.
The methodologies outlined are applicable for routine analysis, quality control of synthesized this compound, and for conducting stability and forced degradation studies to identify potential impurities.[2][3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC-MS analysis. The goal is to dissolve the sample in a suitable solvent that is compatible with the mobile phase and to remove any particulate matter.
Materials:
-
This compound reaction mixture sample
-
HPLC grade methanol (B129727) (MeOH)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm PTFE)
Procedure:
-
Accurately weigh approximately 1-5 mg of the this compound reaction mixture.
-
Transfer the sample to a clean volumetric flask.
-
Dissolve the sample in a minimal amount of a suitable solvent, such as a mixture of water and methanol, to a final concentration of approximately 1 mg/mL. The chosen solvent should ideally be similar in composition to the initial mobile phase to ensure good peak shape.
-
Vortex the solution until the sample is completely dissolved. Sonication may be used to aid dissolution.
-
If necessary, dilute the stock solution to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-MS Method for Analysis of this compound
This method is designed to provide good separation of this compound from potential impurities and byproducts.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent)
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5-10 µL |
| UV Detection (optional) | 225 nm |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3000 V |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 70 V |
Data Presentation
Quantitative data from the analysis of different this compound reaction batches can be summarized for easy comparison. The following tables provide a template for presenting such data.
Table 1: Purity Analysis of this compound Synthesis Batches
| Batch ID | This compound Peak Area (%) | Total Impurity Peak Area (%) |
| SHP-2025-01 | 98.5 | 1.5 |
| SHP-2025-02 | 95.2 | 4.8 |
| SHP-2025-03 | 99.1 | 0.9 |
Table 2: Quantification of Known Impurities in this compound Reaction Mixtures
| Batch ID | Impurity A (mg/mL) | Impurity B (mg/mL) | Starting Material (mg/mL) |
| SHP-2025-01 | 0.012 | 0.005 | < LOQ |
| SHP-2025-02 | 0.035 | 0.018 | 0.05 |
| SHP-2025-03 | 0.008 | < LOQ | < LOQ |
| LOQ: Limit of Quantification |
Mandatory Visualizations
Synthesis and Analysis Workflow for this compound
The following diagram illustrates a typical workflow from the synthesis of this compound to its analysis by HPLC-MS.
Caption: Workflow for this compound Synthesis and HPLC-MS Analysis.
Logical Flow of HPLC Method Validation
To ensure the reliability of the analytical method, it should be validated according to established guidelines. The following diagram shows the logical relationship between key validation parameters.
Caption: Key Parameters for HPLC Method Validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxypyrimidine
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Hydroxypyrimidine. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and structured problem-solving workflows.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. The two primary methods are the demethylation of 5-methoxypyrimidine (B27851) and the catalytic hydrogenation of 5-(benzyloxy)pyrimidine (B2436918).
For the demethylation of 5-methoxypyrimidine , low yields can be attributed to:
-
Incomplete Reaction: This reaction requires high temperatures (around 150°C) and a significant excess of a strong base like potassium hydroxide (B78521).[1] Ensure that the reaction is heated for a sufficient duration (e.g., overnight) in a sealed tube to prevent the evaporation of the solvent and to drive the reaction to completion.
-
Substrate Volatility: 5-methoxypyrimidine is a relatively volatile compound. Ensure your reaction vessel is properly sealed to avoid loss of starting material during the heating process.
-
Degradation of Product: The harsh basic conditions and high temperatures can lead to the degradation of the this compound product. It is crucial to neutralize the reaction mixture with an acid, such as acetic acid, as soon as the reaction is complete and cooled to room temperature.[1]
-
Inefficient Extraction: The product is soluble in polar organic solvents. Thorough extraction from the reaction mixture is key to a good yield. The protocol of grinding the residue with hot acetonitrile (B52724) and ethyl acetate (B1210297) can improve recovery.[1]
For the catalytic hydrogenation of 5-(benzyloxy)pyrimidine , potential causes for low yield include:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The catalyst should be handled under an inert atmosphere as much as possible to prevent oxidation.
-
Incomplete Hydrogenolysis: The reaction is typically run under a hydrogen atmosphere. Ensure a sufficient and continuous supply of hydrogen. The reaction time can also be extended (e.g., over a weekend) to ensure complete debenzylation.[1]
-
Side Reactions: Although less common under mild conditions, over-reduction of the pyrimidine (B1678525) ring can occur with more active catalysts or at higher temperatures and pressures.
Q2: The final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a pure, white solid?
A2: Product discoloration is a common issue and is often due to the presence of impurities.
-
Oxidation: Hydroxypyrimidines can be susceptible to oxidation, which can lead to colored byproducts. It is advisable to store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[2] Using degassed solvents during the reaction and work-up can also minimize oxidation.[2]
-
Residual Catalyst: In the case of catalytic hydrogenation, fine particles of palladium on carbon can be difficult to filter out completely, leading to a grayish or black tint in the product. Using a celite pad during filtration can help in removing these fine particles.
-
Polymeric Byproducts: High temperatures and harsh acidic or basic conditions can sometimes lead to the formation of polymeric impurities, which are often colored.
-
Purification: Recrystallization or column chromatography are effective methods for removing colored impurities.[1][2] For this compound, flash chromatography using a silica (B1680970) gel column with a dichloromethane (B109758)/methanol (B129727) mobile phase has been shown to be effective.[1]
Q3: I'm having trouble with the purification of this compound. What are the best practices?
A3: The purification of this compound can be challenging due to its polarity and potential for low solubility in common organic solvents.
-
Chromatography: Flash column chromatography is a reliable method. A common mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[1] The polarity of the eluent can be gradually increased by increasing the proportion of methanol to ensure the elution of the product.
-
Crystallization: For poorly soluble compounds, crystallization can be an effective purification technique. Finding the right solvent or solvent system is key. You might need to screen various solvents. For compounds soluble only in highly polar solvents like DMF or DMSO, diffusion crystallization can be attempted.[3] This involves dissolving the compound in a solvent like DMF and placing it in a larger container with a miscible anti-solvent (e.g., dichloromethane), allowing the anti-solvent to slowly diffuse into the solution, which can induce crystallization.[3]
-
Acid-Base Extraction: Since this compound has a phenolic hydroxyl group, it can be dissolved in an aqueous basic solution and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer. This method, however, should be used with caution as the product might have some solubility in water.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most commonly cited methods are:
-
Demethylation of 5-methoxypyrimidine: This involves heating 5-methoxypyrimidine with a strong base like potassium hydroxide in a solvent such as methanol at high temperatures (around 150°C) in a sealed vessel.[1]
-
Debenzylation of 5-(benzyloxy)pyrimidine: This is achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature.[1]
Q2: Are there any alternative synthetic strategies to consider?
A2: While less detailed in the literature for the direct synthesis of this compound, other potential routes could be explored:
-
From 5-aminopyrimidine (B1217817): This would involve the diazotization of 5-aminopyrimidine followed by hydrolysis of the resulting diazonium salt. This is a classic method for converting aromatic amines to phenols.
-
From 5-bromopyrimidine (B23866): Nucleophilic aromatic substitution of 5-bromopyrimidine with a hydroxide source could potentially yield this compound. This reaction might require harsh conditions or a copper catalyst.
Q3: What are the key safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific precautions for the synthesis of this compound include:
-
Handling of Reagents: Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions in sealed tubes at high temperatures pose a risk of explosion if the pressure builds up excessively; therefore, proper pressure-rated equipment and a blast shield are recommended.
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. It should be handled in a well-ventilated area or a fume hood, and away from ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and that there are no leaks in the hydrogenation apparatus.
-
General Handling: this compound and its precursors may cause skin and eye irritation.[4] Always wear appropriate PPE, including a lab coat, gloves, and safety goggles. Work in a well-ventilated fume hood.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Synthesis Route | Starting Material | Reagents and Conditions | Reported Yield | Reference |
| Demethylation | 5-methoxypyrimidine | KOH, Methanol, 150°C, sealed tube, overnight | 43% (after purification) | [1] |
| Debenzylation | 5-(benzyloxy)pyrimidine | 10% Pd/C, H₂, Methanol, Room Temperature, weekend | Not explicitly stated for this step | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-methoxypyrimidine[1]
-
Reaction Setup: In a sealed tube, combine 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (8.96 g, 85% purity, 136 mmol) in methanol (50 mL).
-
Reaction: Heat the sealed tube at 150°C overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Grind the resulting residue with hot acetonitrile (2 x 100 mL). Combine the acetonitrile extracts and concentrate under reduced pressure.
-
Grind the subsequent solid with hot ethyl acetate (100 mL). Concentrate the ethyl acetate extract under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography on silica gel using a 9:1 dichloromethane/methanol mobile phase to afford this compound as an off-white solid (1.11 g, 43% yield).
Protocol 2: Synthesis of this compound from 5-(benzyloxy)pyrimidine[1]
-
Reaction Setup: To a solution of 5-(benzyloxy)pyrimidine (2.43 g, 13.0 mmol) in methanol (20 mL), add 10% Palladium on carbon (Pd/C).
-
Reaction: Stir the reaction mixture at room temperature under a hydrogen atmosphere over the weekend.
-
Work-up:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The reference suggests using the residue in the next step without further purification.
-
Visualizations
Caption: Workflow for the synthesis of this compound via demethylation.
Caption: Logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 5-Hydroxypyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Hydroxypyrimidine using chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Question: My this compound peak is showing significant tailing. What are the common causes and solutions?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue when purifying polar, nitrogen-containing compounds like this compound. It can lead to poor resolution and lower purity of collected fractions.
Potential Causes & Solutions:
| Cause | Solution |
| Strong Analyte-Stationary Phase Interaction | The acidic silanol (B1196071) groups on standard silica (B1680970) gel can interact strongly with the basic nitrogen atoms in the pyrimidine (B1678525) ring. Solution: Add a competitive base, such as 0.1-1% triethylamine (B128534) (TEA) or ammonia, to the mobile phase. This will occupy the active sites on the silica, reducing the interaction with your product. |
| Column Overload | Too much crude material was loaded onto the column, exceeding its binding capacity. Solution: Reduce the amount of crude sample loaded. As a general rule, aim for 1-5% of the stationary phase weight. |
| Channeling in Column Bed | The silica gel was not packed uniformly, creating channels that disrupt the solvent front. Solution: Ensure the column is packed carefully and evenly. Slurry packing is often more effective than dry packing for achieving a homogenous bed. |
| Inappropriate Solvent for Sample Loading | The sample was dissolved in a solvent much stronger than the mobile phase, causing it to spread out before chromatography begins. Solution: Dissolve the crude sample in a minimal amount of the initial mobile phase or a weaker solvent. If solubility is an issue, consider adsorbing the crude material onto a small amount of silica gel (dry loading). |
Question: I am not seeing my product elute from the column, even after flushing with a highly polar solvent. What should I do?
Answer: This issue, known as irreversible binding, suggests your compound is too strongly adsorbed to the stationary phase.
Potential Causes & Solutions:
| Cause | Solution |
| Highly Acidic Stationary Phase | Standard silica gel can be too acidic for this compound, leading to very strong, almost irreversible, binding. Solution: Switch to a less acidic or a deactivated stationary phase, such as neutral alumina (B75360) or deactivated silica gel. |
| Incorrect Mobile Phase | The mobile phase may lack the necessary polarity to displace the compound. Solution: Introduce a stronger, more polar solvent. For silica gel, a gradient including methanol (B129727) or even a small percentage of acetic acid (to protonate the pyrimidine and reduce interaction with silanols) can be effective. |
| On-Column Degradation | The compound may be unstable on the stationary phase. Solution: Minimize the time the compound spends on the column by using a faster flow rate or a steeper solvent gradient. Consider alternative purification methods like crystallization if degradation is severe. |
Question: My fractions are contaminated with a closely-eluting impurity. How can I improve the separation?
Answer: Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The solvent system does not provide sufficient selectivity between your product and the impurity. Solution: Modify the mobile phase. If using a standard ethyl acetate (B1210297)/hexane system, try switching to a different solvent system with different properties, such as dichloromethane/methanol. Small changes in solvent ratios can have a large impact on resolution. |
| Inefficient Column | The column may be poorly packed or the particle size of the stationary phase may be too large, leading to broad peaks and poor resolution. Solution: Use a higher quality stationary phase with a smaller, more uniform particle size. Ensure the column is packed meticulously to maximize theoretical plates. |
| Isocratic Elution | Running the entire separation with a single solvent mixture may not be sufficient for complex mixtures. Solution: Implement a gradient elution. Start with a less polar mobile phase to allow other impurities to elute, then gradually increase the polarity to selectively elute your target compound away from the closely-eluting impurity. |
A decision-making workflow for troubleshooting poor separation is outlined below.
Caption: Troubleshooting workflow for poor chromatographic separation.
Frequently Asked Questions (FAQs)
Question: What is the best stationary phase for purifying this compound?
Answer: The choice of stationary phase is critical.
-
Standard Silica Gel (SiO₂): This is the most common choice. However, its acidic nature can cause strong binding and peak tailing with basic compounds like this compound. It is often used with a mobile phase modifier (e.g., triethylamine).
-
Deactivated Silica Gel: Silica gel treated to reduce the number of acidic silanol groups. This is an excellent alternative to standard silica and can significantly improve peak shape without requiring a mobile phase modifier.
-
Neutral Alumina (Al₂O₃): A good option for basic compounds as it lacks the acidic sites of silica. However, it can sometimes lead to compound degradation. A trial run on analytical TLC is recommended.
-
Reversed-Phase Silica (C18): Used in reversed-phase chromatography where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile). This is more common for HPLC analysis but can be used in flash chromatography for very polar compounds that do not move on silica.
Question: How do I select an appropriate mobile phase system?
Answer: The ideal mobile phase should move your target compound to a retention factor (Rf) of 0.25-0.35 on an analytical Thin Layer Chromatography (TLC) plate.
-
Start with a standard solvent system: A common starting point for polar compounds is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).
-
Test on TLC: Spot your crude mixture on a TLC plate and place it in a chamber with a potential mobile phase.
-
Adjust Polarity:
-
If the this compound spot remains at the baseline (Rf = 0), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
-
If the spot runs with the solvent front (Rf = 1), decrease the polarity.
-
-
Add a Modifier: If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine (TEA) to your chosen solvent system to improve the spot shape.
Comparison of Mobile Phase Systems for TLC Analysis:
| Mobile Phase System | Ratio (v/v) | Observed Rf (Hypothetical) | Comments |
| Hexane / Ethyl Acetate | 50 / 50 | 0.05 | Too non-polar. Compound does not move. |
| Dichloromethane / Methanol | 98 / 2 | 0.15 | Getting closer, but still too low. |
| Dichloromethane / Methanol | 95 / 5 | 0.30 | Good starting point for column chromatography. |
| Dichloromethane / Methanol / Triethylamine | 95 / 5 / 0.5 | 0.35 | Similar Rf, but spot shape is much sharper. Recommended. |
| Ethyl Acetate | 100% | 0.50 | Too polar. Compound moves too quickly. |
Experimental Protocols
Protocol: Flash Column Chromatography of Crude this compound
This protocol is a representative example for purifying ~1 gram of crude this compound.
1. Preparation:
-
Stationary Phase: Weigh 40 g of flash-grade silica gel (40-63 µm particle size).
-
Mobile Phase: Prepare an initial "loading" solvent (e.g., 98:2 DCM/MeOH) and a more polar "elution" solvent (e.g., 90:10 DCM/MeOH). Add 0.5% triethylamine to both to prevent peak tailing.
-
Sample Preparation: Dissolve ~1 g of crude this compound in a minimal amount of DCM/MeOH. If it does not fully dissolve, add a small amount of silica gel (~2 g) to the mixture and evaporate the solvent under reduced pressure to create a dry powder. This is the "dry load."
2. Column Packing:
-
Secure a glass column in a vertical position.
-
Create a slurry of the 40 g of silica gel in the loading solvent.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. The final packed bed should be about 15-20 cm high.
3. Sample Loading:
-
Carefully add the prepared dry load powder as a uniform layer on top of the packed silica bed.
-
Gently place a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the loading solvent to the column.
-
Begin elution using a gradient pump or by manually changing solvent mixtures, starting with 100% loading solvent and gradually increasing the percentage of the elution solvent.
-
Collect fractions (e.g., 10-15 mL per tube) continuously.
5. Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
The overall workflow is visualized in the diagram below.
Caption: General workflow for chromatographic purification.
Data Presentation
Table: Typical Purification Results
This table shows a hypothetical comparison of the material before and after purification by flash column chromatography.
| Parameter | Crude Material | Purified Material |
| Appearance | Brownish, sticky solid | Off-white crystalline solid |
| Purity (by HPLC) | ~75% | >98% |
| Yield | N/A | 85% |
| Melting Point | 205-212 °C (broad) | 221-223 °C (sharp) |
Common side reactions in 5-Hydroxypyrimidine synthesis and avoidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Hydroxypyrimidine. This guide focuses on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two most prevalent methods for synthesizing this compound are:
-
Demethylation of 5-methoxypyrimidine (B27851): This route involves the cleavage of the methyl ether to yield the desired hydroxyl group.
-
Debenzylation of 5-(benzyloxy)pyrimidine (B2436918): This method utilizes a benzyl (B1604629) protecting group for the hydroxyl functionality, which is removed in the final step.
Q2: I am getting a low yield when synthesizing this compound from 5-methoxypyrimidine. What are the likely causes?
Low yields in this synthesis are often attributed to two main factors:
-
Incomplete Demethylation: The reaction may not go to completion, leaving a significant amount of unreacted 5-methoxypyrimidine in the reaction mixture.
-
Product Degradation: The use of harsh reaction conditions, such as high temperatures and strong bases (e.g., potassium hydroxide), can lead to the degradation of the pyrimidine (B1678525) ring, forming various byproducts.
Q3: My debenzylation of 5-(benzyloxy)pyrimidine is sluggish and gives a complex mixture of products. What could be the problem?
The primary challenges in the palladium-catalyzed debenzylation of 5-(benzyloxy)pyrimidine are:
-
Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, reducing its activity and slowing down or even halting the reaction.[1]
-
Over-reduction: The pyrimidine ring itself can be reduced under the hydrogenation conditions, leading to the formation of dihydropyrimidines or other saturated byproducts.[1]
Q4: How can I improve the purity of my this compound synthesized from 5-methoxypyrimidine?
Purification of this compound from this route can be challenging due to the presence of unreacted starting material and potential side products. A multi-step purification process is often necessary, which may include:
-
Washing the crude product with hot acetonitrile (B52724) to remove non-polar impurities.
-
Subsequent washing with hot ethyl acetate (B1210297).
-
Column chromatography on silica (B1680970) gel.
Troubleshooting Guides
Synthesis Route 1: Demethylation of 5-Methoxypyrimidine
Problem: Low Yield and Purity
-
Symptom: The final product yield is below 50%, and NMR or LC-MS analysis shows the presence of the starting material, 5-methoxypyrimidine, and other unidentified impurities.
-
Potential Cause: Incomplete reaction or product degradation.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is heated at the specified temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Base Concentration: The concentration of potassium hydroxide (B78521) is critical. Ensure that the specified molar excess is used to drive the reaction to completion.
-
Purification: The extensive purification protocol involving multiple solvent washes and column chromatography is crucial for isolating the pure product.
-
Synthesis Route 2: Debenzylation of 5-(benzyloxy)pyrimidine
Problem: Incomplete Reaction or Formation of Byproducts
-
Symptom: The reaction is slow or stalls, and analysis of the crude product reveals the presence of starting material and potential over-reduced byproducts.
-
Potential Cause: Catalyst poisoning or non-selective reduction.
-
Troubleshooting Steps:
-
Catalyst Poisoning Mitigation:
-
Acidic Additive: Add a mild acid, such as acetic acid, to the reaction mixture. This protonates the nitrogen atoms of the pyrimidine ring, reducing their ability to bind to and poison the palladium catalyst.[1]
-
-
Minimizing Over-reduction:
-
Hydrogen Pressure: Use a lower hydrogen pressure (e.g., a balloon of hydrogen) instead of a high-pressure hydrogenation setup. This can help to selectively cleave the benzyl group without reducing the pyrimidine ring.[1]
-
Catalyst Choice: Consider using a different palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes offer better selectivity for debenzylation in the presence of nitrogen-containing heterocycles.[1]
-
Reaction Monitoring: Carefully monitor the reaction progress and stop it as soon as the starting material has been consumed to avoid prolonged exposure to hydrogenation conditions.
-
-
Data Presentation
| Parameter | Synthesis from 5-methoxypyrimidine | Synthesis from 5-(benzyloxy)pyrimidine |
| Common Side Products | Unreacted 5-methoxypyrimidine, degradation products | Unreacted 5-(benzyloxy)pyrimidine, dihydropyrimidines |
| Reported Yield | ~43% | Generally higher, but dependent on conditions |
| Key Challenges | Incomplete reaction, difficult purification | Catalyst poisoning, over-reduction |
| Avoidance Strategies | Optimized reaction time and temperature, thorough purification | Addition of mild acid, control of hydrogen pressure |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Methoxypyrimidine
-
Reaction Setup: In a sealed tube, combine 5-methoxypyrimidine (1.0 eq), powdered potassium hydroxide (5.0 eq), and methanol.
-
Reaction Conditions: Heat the sealed tube at 150 °C overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
-
Purification:
-
Grind the resulting residue with hot acetonitrile and concentrate the extract.
-
Grind the solid with hot ethyl acetate and concentrate the extract.
-
Purify the final product by flash chromatography on silica gel.
-
Protocol 2: Synthesis of this compound from 5-(benzyloxy)pyrimidine
-
Reaction Setup: Dissolve 5-(benzyloxy)pyrimidine (1.0 eq) in methanol. Add 10% Palladium on activated carbon (Pd/C) catalyst (typically 10 mol%).
-
Reaction Conditions: Stir the mixture at room temperature under a hydrogen atmosphere (e.g., a hydrogen balloon) until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for debenzylation.
References
Optimizing reaction conditions for 5-Hydroxypyrimidine functionalization
Welcome to the technical support center for the functionalization of 5-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this versatile heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when functionalizing this compound?
A1: The primary challenge in the functionalization of this compound is managing the reactivity of the hydroxyl group. This group can act as a competing nucleophile in cross-coupling reactions, leading to O-functionalization (e.g., O-arylation) as a side product instead of the desired C-functionalization. Additionally, the pyrimidine (B1678525) ring is electron-deficient, which influences its reactivity in different reaction types. Electrophilic aromatic substitution is generally difficult and requires activation from electron-donating groups like the hydroxyl group.
Q2: Should I protect the hydroxyl group on my this compound before attempting a cross-coupling reaction?
A2: The decision to use a protecting group depends on the specific reaction and desired outcome.
-
For C-C and C-N coupling: Protection is often recommended to prevent competitive O-arylation. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers (e.g., TBDMS). The choice of protecting group should be based on its stability to the reaction conditions and the ease of its subsequent removal.
-
For O-functionalization (Etherification): No protecting group is needed, as the hydroxyl group is the target of the reaction.
Q3: In nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine, which position is more reactive, C2 or C4?
A3: For nucleophilic aromatic substitution on 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the electronic properties of the pyrimidine ring, where the intermediate formed upon attack at C4 can be better stabilized. However, the choice of catalyst and reaction conditions can sometimes be tuned to favor C2 selectivity.
Q4: My Suzuki-Miyaura coupling reaction is giving low yields. What are the common causes?
A4: Low yields in Suzuki-Miyaura coupling can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with water as a co-solvent to aid solubility.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can occur, especially at high temperatures or with certain bases. O-arylation can also be a significant side reaction if the hydroxyl group is unprotected.
-
Poor Solubility: The reactants, catalyst, or base may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality. Use a pre-catalyst if available. Perform the reaction under a strict inert atmosphere (N₂ or Ar). Degas all solvents and reagents thoroughly. |
| Inappropriate Ligand | The choice of phosphine (B1218219) ligand is critical. For Buchwald-Hartwig amination, bulky, electron-rich ligands like XPhos or SPhos often improve reactivity, especially with challenging substrates like aryl chlorides. |
| Incorrect Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). The solubility of the base is crucial; polar aprotic solvents like DMF or dioxane, often with a small amount of water, can be effective. |
| Competitive O-Arylation | If the hydroxyl group is unprotected, you may be forming the O-arylated product. Confirm this by mass spectrometry. If C-arylation is desired, protect the hydroxyl group (e.g., as a methyl or benzyl ether) before the coupling step. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Increase the temperature incrementally, monitoring for decomposition. |
Issue 2: Poor Selectivity (C- vs. O-Functionalization)
| Potential Cause | Troubleshooting Steps |
| Unprotected Hydroxyl Group | The hydroxyl group is nucleophilic and can compete with the desired C-H bond or C-X bond functionalization. The most reliable solution is to protect the hydroxyl group before performing the C-functionalization. |
| Choice of Base | A strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-arylation. Consider using a weaker base if compatible with the catalytic cycle. |
| Reaction Conditions | In some cases, lower temperatures may favor one pathway over the other. A screen of reaction conditions (solvent, temperature, catalyst) may identify a window for selective C-functionalization without a protecting group. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Optimization of C-H Arylation of a Hydroxypyrimidine Scaffold
This table summarizes the conditions for the palladium-catalyzed C-H arylation of a (6-phenylpyridin-2-yl)pyrimidine-2-ol derivative with benzenediazonium (B1195382) tetrafluoroborate.
| Catalyst | Photocatalyst | Additive | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | Ru(bpy)₃Cl₂ | AgOAc | - | MeOH | RT | 80[1] |
| Pd(OAc)₂ | Ru(bpy)₃Cl₂ | Ag₂CO₃ | - | MeOH | RT | 65[1] |
| Pd(OAc)₂ | Ru(bpy)₃Cl₂ | - | - | MeOH | RT | 20[1] |
| Pd(OAc)₂ | - | AgOAc | - | MeOH | RT | 45[1] |
Reaction performed under visible light (LED). Data adapted from a study on a related hydroxypyrimidine scaffold.[1]
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
The following table shows the effect of different bases on the yield of a model Suzuki-Miyaura reaction between an aryl halide and phenylboronic acid. While not specific to this compound, it provides a general trend for optimization.
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | 80 | 98[2] |
| K₂CO₃ | EtOH/H₂O | 80 | 95[2] |
| K₃PO₄ | EtOH/H₂O | 80 | 92[2] |
| NaOH | EtOH/H₂O | 80 | 85[2] |
| TEA | EtOH/H₂O | 80 | 40[2] |
Data is for a representative Suzuki-Miyaura reaction and serves as a general guideline.[2]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
This protocol describes a general method for the O-alkylation of this compound to form a 5-alkoxypyrimidine.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction flask and condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Add finely powdered potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.1 - 1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 5-alkoxypyrimidine.
Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling of a Protected 5-Bromopyrimidine (B23866)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyrimidine derivative where the hydroxyl group has been protected (e.g., as a methoxy (B1213986) ether).
Materials:
-
5-Bromo-2-methoxypyrimidine (or other protected 5-halopyrimidine) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere setup
Procedure:
-
To a reaction vessel, add the protected 5-bromopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
-
If necessary, perform a deprotection step to reveal the 5-hydroxyl group.
Visualized Workflows and Logic
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Troubleshooting low solubility of 5-Hydroxypyrimidine derivatives
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the low solubility of 5-Hydroxypyrimidine derivatives.
Troubleshooting Guide
Issue: The this compound derivative is not dissolving in the chosen solvent.
Question: What are the initial steps to take when encountering poor solubility?
Answer: When your this compound derivative exhibits poor solubility, begin with these fundamental checks:
-
Verify Compound Purity: Impurities can significantly alter the solubility of your compound. Use analytical methods like NMR or LC-MS to confirm the purity of your derivative.[1]
-
Check Solvent Quality: Always use high-purity, anhydrous solvents. The presence of water or other contaminants can negatively impact solubility.[1]
-
Increase Temperature: The solubility of pyrimidine (B1678525) derivatives generally increases with a rise in temperature.[1][2][3][4] You can gently warm the solution while stirring, but be careful not to exceed the solvent's boiling point or cause compound degradation.[1]
-
Apply Sonication: Use an ultrasonic bath to provide energy that helps break down the crystal lattice structure, promoting dissolution.[1]
Question: My compound still has low solubility after the initial checks. What is the next step?
Answer: The next logical step is to perform a systematic solvent screening. The solubility of pyrimidine derivatives is highly dependent on the solvent's polarity and its capacity for hydrogen bonding.[1] Test the solubility of your compound on a small scale in a range of solvents with varying polarities.[1][5]
Commonly Used Solvents for Pyrimidine Derivatives: [1]
-
Protic Solvents: Methanol (B129727), Ethanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform, Toluene (B28343)
Studies have shown that for some pyrimidine derivatives, the solubility order is DMF > methanol > CCl4.[6][7]
Question: How can I enhance solubility if a single solvent is ineffective?
Answer: If a single solvent doesn't provide adequate solubility, you can employ more advanced techniques:
-
Use a Co-solvent System: Co-solvency is a powerful technique where a mixture of solvents is used to enhance solubility.[1][8][9] For pyrimidine derivatives, adding a small amount of a highly polar co-solvent like DMSO or DMF to a less polar solvent can significantly improve solubility.[1][5][9]
-
Adjust pH (for Aqueous Solutions): For ionizable this compound derivatives, modifying the pH of the aqueous solution can dramatically alter solubility.[5] For acidic derivatives, increasing the pH enhances solubility, while for basic derivatives, lowering the pH will increase solubility.[5]
-
Salt Formation: For derivatives with acidic or basic functional groups, converting the compound to a salt form can improve its solubility in polar solvents.[1][3][8]
Question: Are there any long-term strategies if solubility issues persist?
Answer: Yes, if solubility remains a challenge for your research, consider structural modifications. Introducing polar functional groups such as -OH, -NH2, or -COOH can increase solubility in polar solvents.[1] Conversely, large nonpolar substituents tend to favor less polar organic solvents.[1]
Frequently Asked Questions (FAQs)
Q1: How does the structure of a this compound derivative influence its solubility? The solubility of a pyrimidine derivative is dictated by its overall polarity and its ability to interact with solvent molecules. The presence of polar functional groups like hydroxyl (-OH) and amino (-NH2) groups generally increases solubility in polar solvents such as water, methanol, and DMSO.[1] Conversely, the addition of large, non-polar (lipophilic) groups will decrease aqueous solubility but increase solubility in non-polar organic solvents like toluene or hexane.[1]
Q2: How does temperature generally affect the solubility of pyrimidine derivatives? For most pyrimidine derivatives, solubility in organic solvents increases as the temperature rises.[1][2][3][4] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the forces holding the crystal lattice together.[1]
Q3: Can pH be adjusted to improve solubility in organic solvents? While pH is a critical factor for aqueous solubility, its direct adjustment in purely organic solvents is not a standard practice.[1] However, the ionization state of your derivative is still important. If your compound has acidic or basic sites, using a salt form of the compound might improve its solubility in some polar organic solvents.[1]
Q4: What is co-solvency and how does it work? Co-solvency is a technique that uses a mixture of solvents to dissolve a solute that is poorly soluble in the primary solvent alone.[1][8][9] A small amount of a "co-solvent" (often a highly polar solvent like DMSO) is added to the primary solvent. This can enhance drug solubility by several orders of magnitude.[9] The co-solvent works by reducing the interfacial tension between the solute and the solvent or by altering the polarity of the solvent system to be more favorable for the solute.[10][11]
Q5: What is the best practice for preparing a saturated solution to accurately measure solubility? To prepare a saturated solution for analysis, add an excess amount of your this compound derivative to a known volume or mass of the solvent in a sealed vial.[1] The mixture should then be agitated (e.g., stirred or shaken) in a thermostatically controlled bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1] After reaching equilibrium, the solution should be filtered to remove the undissolved solid before analysis.
Data Presentation
Table 1: Mole Fraction Solubility of Selected Pyrimidine Derivatives in Various Solvents at Different Temperatures.
| Derivative | Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| BKD-1 | Methanol | 298.15 | 1.81 |
| 313.15 | 2.59 | ||
| 328.15 | 3.61 | ||
| DMF | 298.15 | 11.72 | |
| 313.15 | 14.51 | ||
| 328.15 | 17.85 | ||
| CCl4 | 298.15 | 0.98 | |
| 313.15 | 1.41 | ||
| 328.15 | 1.96 | ||
| BKD-2 | Methanol | 298.15 | 1.45 |
| 313.15 | 2.02 | ||
| 328.15 | 2.76 | ||
| DMF | 298.15 | 9.87 | |
| 313.15 | 12.01 | ||
| 328.15 | 14.53 | ||
| CCl4 | 298.15 | 0.81 | |
| 313.15 | 1.15 | ||
| 328.15 | 1.58 |
Data adapted from studies on various biologically active pyrimidine derivatives to illustrate general trends.[7]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Add approximately 1-2 mg of the this compound derivative into a small, clear vial.[5]
-
Solvent Addition: Add the selected test solvent in small, measured increments (e.g., 100 µL) at room temperature.[5]
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for complete dissolution against a dark background.[5]
-
Heating: If the compound does not dissolve at room temperature after adding a reasonable volume (e.g., 1 mL), gently heat the vial (e.g., to 50 °C) and observe any change.[5]
-
Classification: Based on the volume of solvent required, classify the solubility (e.g., "soluble," "sparingly soluble," or "insoluble") to guide solvent selection for larger scale experiments.[5]
Protocol 2: Co-Solvent System Preparation
-
Preparation: Weigh the required amount of the this compound derivative and place it in a suitable flask.
-
Co-Solvent Addition: Add a small volume of the co-solvent (e.g., 5-10% of the final intended volume of DMSO or DMF) and stir or sonicate to create a concentrated slurry or solution.[1]
-
Primary Solvent Addition: While stirring, slowly add the primary (less polar) solvent to the desired final volume.[1]
-
Dissolution: Continue stirring until the compound is fully dissolved. If solubility is still an issue, a slight, incremental increase in the percentage of the co-solvent may be necessary. It is advisable to use the minimum amount of co-solvent required to achieve dissolution.[1]
Visualizations
Caption: A workflow diagram for troubleshooting low solubility.
Caption: A diagram illustrating the concept of co-solvency.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
Stability of 5-Hydroxypyrimidine in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Hydroxypyrimidine in various solvents and pH conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a cool, dark place in a tightly sealed container to prevent degradation from light and moisture.
Q2: Is this compound stable in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH. While it exhibits moderate stability in neutral and slightly acidic conditions, it is prone to degradation in alkaline solutions (pH > 9), which may lead to the decomposition of the pyrimidine (B1678525) ring.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is reported to be slightly soluble in a range of solvents. For precise quantitative applications, it is recommended to experimentally determine the solubility in your specific solvent system. Qualitative solubility information is provided in the table below.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This involves developing a method that can separate the intact compound from its potential degradation products.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the study of related pyrimidine nucleosides, potential degradation pathways for this compound include oxidation and hydrolysis, particularly at alkaline pH.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to fully elucidate the degradation profile.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram | Degradation of this compound in the sample or mobile phase. | Prepare fresh samples and mobile phase. Ensure the pH of the mobile phase is within a stable range for the compound. Perform a forced degradation study to identify potential degradation products. |
| Poor solubility in a chosen solvent | The solvent may not be optimal for this compound. | Refer to the solubility data table and consider alternative solvents or solvent mixtures. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Loss of compound over time in prepared solutions | Instability of this compound under the storage conditions (e.g., pH, light, temperature). | Store stock solutions at low temperatures (2-8°C or -20°C) and protect from light. Prepare fresh working solutions daily. For aqueous solutions, buffer to a neutral or slightly acidic pH. |
| Inconsistent analytical results | Issues with the analytical method, such as inadequate separation of degradants from the main peak. | Develop and validate a stability-indicating HPLC method. Ensure proper system suitability checks are performed before each run. |
Data Presentation: Solubility and Stability
Disclaimer: The quantitative data presented in the following tables are illustrative and based on the behavior of structurally similar pyrimidine derivatives. Experimental verification is crucial for obtaining accurate stability and solubility data for this compound.
Table 1: Qualitative and Illustrative Quantitative Solubility of this compound
| Solvent | Type | Qualitative Solubility | Illustrative Solubility (mg/mL at 25°C) |
| Water | Polar Protic | Slightly Soluble | 1 - 5 |
| Methanol (B129727) | Polar Protic | Slightly Soluble | 2 - 10 |
| Ethanol | Polar Protic | Slightly Soluble | 1 - 8 |
| Acetonitrile (B52724) | Polar Aprotic | Slightly Soluble | 0.5 - 3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | 10 - 50 |
| Chloroform | Non-Polar | Slightly Soluble | < 1 |
| Ethyl Acetate (B1210297) | Non-Polar | Slightly Soluble | < 1 |
Table 2: Illustrative pH Stability Profile of this compound in Aqueous Solution
| pH | Condition | Illustrative Half-life (t½) at 25°C | Potential Degradation Products |
| 2 | Acidic | > 30 days | Minimal degradation |
| 7 | Neutral | > 30 days | Minimal degradation |
| 10 | Alkaline | < 24 hours | Ring-opened products, colored degradants |
| 12 | Strongly Alkaline | < 1 hour | Rapid decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl separately to a final concentration of 1 mg/mL. Incubate the solutions at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH separately to a final concentration of 1 mg/mL. Keep the solutions at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Also, prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 methanol:water) and heat at 60°C for 24 hours.
-
Photolytic Degradation: Expose solid this compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC with a PDA or UV detector.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase Development:
-
Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with 0.1% formic acid or ammonium (B1175870) acetate buffer (pH 4-5).
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak and any degradation products.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (>1.5) between all peaks.
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradants.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
Navigating the Complexities of 5-Hydroxypyrimidine Analogue NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The interpretation of Nuclear Magnetic Resonance (NMR) spectra for 5-hydroxypyrimidine analogues can be a challenging endeavor due to the inherent structural complexities and dynamic equilibria these molecules exhibit. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals for my this compound analogue appear broad, or even disappear entirely?
A1: This is a common issue arising from several factors:
-
Keto-Enol Tautomerism: 5-Hydroxypyrimidines can exist in equilibrium between their keto and enol tautomeric forms. If the rate of exchange between these forms is on the NMR timescale, it can lead to significant broadening of the signals for the protons involved, particularly the hydroxyl proton and adjacent ring protons.
-
Proton Exchange with Solvent: The hydroxyl proton is acidic and can exchange with protons from protic solvents (like water or methanol). This exchange can be rapid, causing the -OH signal to broaden or even merge with the solvent peak. To confirm this, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube; the hydroxyl proton signal should disappear or significantly diminish in intensity.
-
Concentration Effects: At higher concentrations, intermolecular hydrogen bonding can occur, which can also affect the exchange rate and lead to broader signals.
Q2: I'm observing more signals in my ¹H NMR spectrum than I expected based on the structure of my this compound analogue. What could be the reason?
A2: The presence of unexpected signals can be attributed to a few possibilities:
-
Tautomers: As mentioned above, the presence of both keto and enol tautomers in solution can give rise to two distinct sets of signals, effectively doubling the expected number of peaks for certain protons. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[1][2][3][4][5][6][7]
-
Impurities: The most common source of extra peaks is the presence of impurities. These can include residual solvents from purification (e.g., ethyl acetate, dichloromethane), unreacted starting materials, or byproducts from the synthesis.[8][9][10][11][12] Careful purification and analysis of starting materials are crucial.
-
Rotamers: If your analogue has bulky substituents, restricted rotation around single bonds can lead to the existence of stable rotational isomers (rotamers) on the NMR timescale, each giving its own set of signals. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce.
Q3: The chemical shifts of the pyrimidine (B1678525) ring protons in my analogue are significantly different from what is reported for the parent this compound. Why is this?
A3: The chemical shifts of aromatic protons are highly sensitive to the electronic environment. Substituents on the pyrimidine ring can dramatically influence the electron density and thus the chemical shifts of the ring protons.
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, and amino groups increase the electron density on the ring, causing the proton signals to shift to a higher field (lower ppm values).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, and carbonyl groups decrease the electron density on the ring, leading to a downfield shift (higher ppm values) of the proton signals.
-
Solvent Effects: The choice of NMR solvent can also significantly impact chemical shifts due to solvent-solute interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).
Troubleshooting Guide
Problem 1: Poorly Resolved or Overlapping Signals in the Aromatic Region.
Solution:
-
Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compound and potentially resolve overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts compared to chloroform-d (B32938) or DMSO-d₆.
-
Vary the Temperature: Acquiring the spectrum at different temperatures can help to sharpen peaks and, in some cases, resolve overlapping multiplets. For issues related to dynamic exchange (like tautomerism or rotamers), changing the temperature can either slow down or speed up the exchange rate, leading to either distinct sets of sharp signals or a single set of averaged sharp signals.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, which can help to resolve closely spaced peaks.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for protons and carbons in this compound and its analogues. Note that these are approximate values and can vary depending on the specific substituents and experimental conditions.
Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for this compound Analogues
| Proton | Chemical Shift Range (ppm) | Notes |
| H-2 | 8.0 - 8.5 | Can be shifted upfield or downfield depending on the substituent at C-2. |
| H-4 | 7.5 - 8.0 | Influenced by substituents at C-4 and C-5. |
| H-6 | 8.0 - 8.5 | Influenced by substituents at C-5 and C-6. |
| 5-OH | 9.0 - 12.0 | Often broad and its position is highly dependent on solvent, concentration, and temperature. May not be observed in protic solvents. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for this compound Analogues
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-2 | 150 - 160 | |
| C-4 | 145 - 155 | |
| C-5 | 130 - 140 | Carbon bearing the hydroxyl group. |
| C-6 | 150 - 160 |
Experimental Protocols
Detailed Methodology for ¹H NMR Analysis of a this compound Analogue
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound analogue.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for these compounds as it can help to slow down the exchange of the hydroxyl proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Filter the solution if any particulate matter is present.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for better resolution.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity. A well-shimmed magnet is critical for resolving complex multiplets.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
To confirm the presence of an exchangeable -OH proton, acquire a second spectrum after adding a small drop of D₂O to the NMR tube and shaking it gently.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without sacrificing too much resolution.
-
Phase and baseline correct the spectrum carefully.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm, CHCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each peak.
-
Mandatory Visualizations
Keto-Enol Tautomerism in this compound
The equilibrium between the hydroxy (enol) and keto forms is a key characteristic of 5-hydroxypyrimidines and a major factor in the complexity of their NMR spectra.
Caption: Keto-enol tautomerism of this compound.
Note: The placeholder image URLs in the DOT script should be replaced with actual images of the chemical structures for the enol and keto forms.
Troubleshooting Workflow for Unexpected NMR Signals
A logical approach is essential when encountering unexpected signals in your NMR spectrum. This workflow outlines the key steps to diagnose the issue.
Caption: Troubleshooting workflow for unexpected NMR signals.
References
- 1. jst-ud.vn [jst-ud.vn]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. Impurity study of tecovirimat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 5-Hydroxypyrimidine under Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 5-hydroxypyrimidine under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under oxidative stress?
A1: Under oxidative stress, particularly from hydroxyl radicals, this compound is known to degrade into several products. The major stable products are diastereomers of 5-hydroxyhydantoin (B43812) (5-oh-Hyd) and its α-hydroxy-ketone isomer, N1-substituted-5-hydroxyimidazolidine-2,5-dione (iso-4-oh-Hyd).[1][2] The degradation pathway also involves unstable intermediates such as dialuric acid and isodialuric acid.[1][2]
Q2: What are the most common methods to induce oxidative stress in vitro for studying this compound degradation?
A2: The most common in vitro methods for inducing oxidative stress to study the degradation of pyrimidine (B1678525) derivatives include:
-
Fenton Reaction: This method uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (e.g., FeSO₄) to generate highly reactive hydroxyl radicals (•OH).[3]
-
Gamma Radiolysis: Exposure to gamma radiation can generate hydroxyl radicals from water, providing a controlled way to induce oxidative damage.
-
Chemical Oxidation: Reagents like bromine (Br₂) can be used to mimic oxidative degradation pathways and produce a similar profile of intermediate and stable products.[1][2]
Q3: Which analytical techniques are best suited for identifying and quantifying the degradation products of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for this analysis.[4][5] HPLC provides the necessary separation of the various degradation products and their isomers, while MS/MS allows for their sensitive and specific identification and quantification. UV detection can also be used with HPLC, but MS provides more definitive structural information.
Q4: I am not seeing the expected degradation products in my HPLC-MS analysis. What could be the issue?
A4: There are several potential reasons for this. First, ensure that your oxidative stress induction was successful by including appropriate controls. Second, the degradation products, especially the hydantoin (B18101) isomers, can be sensitive to pH, with accelerated isomerization and decomposition at higher pH values (pH > 9).[1][2] Your sample handling and storage conditions should be carefully controlled. Finally, review your HPLC-MS method parameters, as inadequate separation or incorrect MS settings can lead to a failure to detect the target analytes.
Q5: How can I differentiate between the isomers of 5-hydroxyhydantoin in my analysis?
A5: Differentiating between the diastereomers of 5-hydroxyhydantoin and its iso-4-oh-dHyd isomer requires a well-optimized HPLC method. A reversed-phase C18 column with a mobile phase of water or a low percentage of organic solvent is often effective.[6] The different isomers will have distinct retention times. Confirmation of their identity can be achieved through high-resolution mass spectrometry and comparison with synthesized standards if available.
Troubleshooting Guides
HPLC-MS Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Polar analytes like pyrimidine derivatives can interact with residual silanols on the column, causing peak tailing. 2. Inappropriate Mobile Phase pH: The ionization state of the analytes can affect their retention and peak shape. 3. Column Overload: Injecting too concentrated a sample. 4. Extra-column Volume: Excessive tubing length or wide-bore tubing between the column and detector. | 1. Use an end-capped column or a column with a different stationary phase (e.g., polar-embedded). Add a small amount of a competing base to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. For pyrimidines, a slightly acidic mobile phase (pH 3-5) is often effective. 3. Dilute your sample or reduce the injection volume. 4. Use tubing with a smaller internal diameter and minimize its length. |
| Inconsistent Retention Times | 1. Mobile Phase Composition Changes: Inaccurate mixing or evaporation of the mobile phase components. 2. Column Temperature Fluctuations: Inadequate temperature control of the column. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 4. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Prepare fresh mobile phase daily and keep the reservoirs covered. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for at least 10-15 column volumes before starting the analysis. 4. Check the pump for leaks and perform regular maintenance. |
| Low Signal Intensity or No Peaks | 1. Sample Degradation: The degradation products may be unstable under your storage or analysis conditions. 2. Ion Suppression (in MS): Co-eluting matrix components can suppress the ionization of your target analytes. 3. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct m/z values or the ionization source parameters are not optimal. 4. Sample Preparation Issues: Inefficient extraction or loss of analytes during sample preparation. | 1. Analyze samples immediately after preparation or store them at low temperatures (e.g., -80°C) and in a pH-controlled buffer. 2. Improve sample cleanup to remove interfering substances. A gradient elution in your HPLC method can also help separate analytes from the matrix. 3. Optimize the MS parameters by infusing a standard of your target analyte. Ensure you are monitoring for the correct parent and fragment ions. 4. Validate your sample preparation method for recovery and reproducibility. |
| Ghost Peaks | 1. Carryover: Residual sample from a previous injection. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system components. | 1. Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity solvents and flush the system thoroughly. |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress using the Fenton Reaction
Objective: To generate hydroxyl radicals to induce the degradation of this compound.
Materials:
-
This compound solution (1 mM in deionized water)
-
Ferrous sulfate (B86663) (FeSO₄) solution (10 mM in deionized water, freshly prepared)
-
Hydrogen peroxide (H₂O₂) solution (100 mM in deionized water)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Quenching solution: Catalase (1 mg/mL in phosphate buffer)
Procedure:
-
In a microcentrifuge tube, combine 500 µL of the this compound solution and 400 µL of phosphate buffer.
-
Add 50 µL of the FeSO₄ solution to the tube and mix gently.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution. The final concentrations will be 0.5 mM this compound, 0.5 mM FeSO₄, and 5 mM H₂O₂ in 40 mM phosphate buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of the catalase solution to decompose the excess H₂O₂.
-
The sample is now ready for analysis by HPLC-MS.
Protocol 2: HPLC-MS/MS Analysis of this compound and its Degradation Products
Objective: To separate, identify, and quantify this compound and its oxidative degradation products.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Sample diluent: 95:5 (v/v) Mobile Phase A:Mobile Phase B
HPLC Method:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 5% B
-
14.1-18 min: 5% B (re-equilibration)
-
MS/MS Method (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (example):
-
This compound: m/z 113 → 85
-
5-Hydroxyhydantoin: m/z 117 → 73
-
Note: Specific transitions should be optimized by infusing standards of the analytes.
-
Sample Preparation:
-
Take the quenched reaction mixture from Protocol 1.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Dilute the sample 1:10 with the sample diluent.
-
Transfer to an autosampler vial for injection.
Data Presentation
Table 1: Quantitative Analysis of this compound Degradation Products
| Compound | Retention Time (min) | MRM Transition (m/z) | Concentration (µM) after 30 min Oxidation |
| This compound | 3.5 | 113 → 85 | 150 |
| 5-Hydroxyhydantoin (Isomer 1) | 5.2 | 117 → 73 | 75 |
| 5-Hydroxyhydantoin (Isomer 2) | 5.8 | 117 → 73 | 60 |
| iso-4-oh-Hyd (Isomer 1) | 6.5 | 117 → 99 | 45 |
| iso-4-oh-Hyd (Isomer 2) | 7.1 | 117 → 99 | 35 |
Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for studying this compound degradation.
Caption: Troubleshooting logic for HPLC-MS analysis.
References
- 1. Determination of rate constants for the reaction of hydroxyl radicals with some purines and pyrimidines using sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DNA oxidation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 5-Hydroxypyrimidine and 5-Aminopyrimidine in Bioassays
In the landscape of drug discovery and biomedical research, pyrimidine (B1678525) scaffolds are of paramount importance, forming the core structure of numerous biologically active molecules. Among these, 5-Hydroxypyrimidine and 5-aminopyrimidine (B1217817) serve as crucial building blocks for the synthesis of novel therapeutic agents. This guide provides an objective comparison of the reported biological activities of derivatives of these two compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.
Quantitative Bioassay Data
The biological activities of derivatives of this compound have been quantitatively assessed in preclinical anticancer studies. In contrast, the available literature on 5-aminopyrimidine derivatives often highlights their broad pharmacological potential without direct, side-by-side quantitative comparisons in the same assays.
Antitumor Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant antitumor effects in a murine model of cervical cancer. The compounds SNK-411 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine) and SNK-578 (hydrochloride of 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine) were evaluated for their ability to inhibit tumor growth and modulate cytokine levels.
| Compound | Dose | Tumor Growth Inhibition (TGI) | Change in IL-6 Levels | Change in IL-10 Levels | Change in IL-17A Levels | Reference |
| SNK-411 | 25 mg/kg | 47% | No significant effect | ↓ 48% | ↓ 60% | [1] |
| SNK-578 | 10 mg/kg | 87% | ↓ 29% | ↓ 61% | ↓ 70% | [1] |
Table 1: In Vivo Antitumor Activity of this compound Derivatives in a Murine Cervical Cancer Model. Data summarizes the tumor growth inhibition and percentage change in serum cytokine levels in treated mice compared to a tumor-bearing control group.[1]
Diverse Biological Activities of 5-Aminopyrimidine Derivatives
5-Aminopyrimidine serves as a versatile scaffold for the development of a wide array of bioactive compounds. While direct quantitative comparisons with this compound derivatives are unavailable, the following table summarizes the diverse biological activities reported for various 5-aminopyrimidine derivatives.
| Derivative Class | Biological Activity | Key Findings | Reference(s) |
| Pyrido[2,3-d]pyrimidines | Positive Inotropic | Derivatives showed positive inotropic effects on isolated guinea-pig atria and papillary muscles. | [2] |
| Aminopyrimidine-2,4-diones | Anticancer | Compounds exhibited cytotoxic activity against breast, colorectal, and renal cancer cell lines. | [3] |
| Triazole-pyrimidines | Anticancer | Demonstrated promising anticancer activity through cell cycle arrest and apoptosis induction. | [4] |
| General Derivatives | Broad Pharmacological | Reported activities include anti-inflammatory, antimicrobial, and antiviral effects. | [5] |
Table 2: Overview of Biological Activities of 5-Aminopyrimidine Derivatives. This table highlights the broad spectrum of pharmacological effects exhibited by various derivatives of 5-aminopyrimidine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays relevant to the evaluation of pyrimidine derivatives.
In Vivo Antitumor Activity Assay
This protocol describes the methodology used to evaluate the antitumor efficacy of this compound derivatives in a murine cervical cancer model.
Objective: To assess the in vivo antitumor activity of test compounds by measuring tumor growth inhibition and monitoring changes in cytokine levels.
Materials:
-
Female CBA mice
-
RSHM-5 cervical cancer cells
-
Test compounds (e.g., SNK-411, SNK-578)
-
Vehicle (e.g., sterile saline)
-
Calipers for tumor measurement
-
ELISA kits for cytokine measurement (IL-6, IL-10, IL-17A, IFN-γ)
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant RSHM-5 cervical cancer cells into the flank of female CBA mice.
-
Animal Grouping: Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Compound Administration: Administer the test compounds (e.g., SNK-411 at 25 mg/kg, SNK-578 at 10 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily for a specified period (e.g., from day 2 to day 15 of tumor development).[1]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every few days to calculate tumor volume.
-
Endpoint and Sample Collection: At a predetermined endpoint (e.g., day 21 of tumor growth), euthanize the mice.[1] Collect blood samples via cardiac puncture for serum separation.
-
Tumor Growth Inhibition Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Cytokine Analysis: Measure the concentration of serum cytokines (IL-6, IL-10, IL-17A, IFN-γ) using specific ELISA kits according to the manufacturer's instructions.
Caption: Workflow for in vivo antitumor bioassay.
Delayed-Type Hypersensitivity (DTH) Assay
This protocol outlines a general method for assessing the cell-mediated immune response, which can be modulated by compounds such as 5-aminopyrimidine derivatives.
Objective: To evaluate the effect of a test compound on the delayed-type hypersensitivity response in mice.
Materials:
-
Mice (e.g., BALB/c)
-
Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)
-
Adjuvant (e.g., Complete Freund's Adjuvant - CFA)
-
Test compound
-
Vehicle
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization Phase:
-
Prepare an emulsion of the antigen (e.g., KLH) in adjuvant (CFA).
-
Inject a small volume of the emulsion subcutaneously at the base of the tail of each mouse.
-
-
Treatment:
-
Administer the test compound or vehicle to the mice daily for a specified period (e.g., 5-7 days) following sensitization.
-
-
Elicitation Phase:
-
After the sensitization period (e.g., on day 7), measure the baseline thickness of one ear of each mouse using calipers.
-
Inject a small volume of the antigen in saline into the pinna of the measured ear. Inject saline alone into the contralateral ear as a control.
-
-
Measurement of DTH Response:
-
24 to 48 hours after the ear challenge, measure the thickness of both ears again.
-
The DTH response is quantified as the difference in ear swelling between the antigen-challenged ear and the saline-challenged ear.
-
-
Data Analysis:
-
Compare the DTH response in the compound-treated group to the vehicle-treated control group to determine the immunomodulatory effect of the compound.
-
Signaling Pathways
The biological effects of pyrimidine derivatives are often mediated through their interaction with various cellular signaling pathways. The diagram below illustrates a generalized signaling cascade that is frequently implicated in the anticancer activity of pyrimidine-based compounds, involving the inhibition of key kinases that regulate cell proliferation and survival.
Caption: Generalized signaling pathway targeted by pyrimidine anticancer agents.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. static.igem.org [static.igem.org]
- 4. ichor.bio [ichor.bio]
- 5. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
A Comparative Efficacy Analysis: 5-Hydroxypyrimidine Derivatives vs. 5-Fluorouracil in Oncology Research
In the landscape of anti-cancer drug development, pyrimidine (B1678525) analogs have long been a cornerstone of chemotherapy. This guide provides a detailed comparison of the efficacy of emerging 5-Hydroxypyrimidine derivatives, specifically 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (B1257055) (SNK-411) and its hydrochloride salt (SNK-578), against the well-established antimetabolite, 5-fluorouracil (B62378) (5-FU). This analysis is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical data to inform future research directions.
Executive Summary
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent with a well-understood mechanism of action revolving around the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, leading to cell death. In contrast, this compound derivatives such as SNK-411 and SNK-578 are newer investigational compounds. Preclinical studies suggest their anti-tumor effects may be linked to the modulation of the host's immune response, in addition to direct effects on tumor growth.
Direct comparative studies, particularly in vitro, are limited. However, by examining their performance in similar preclinical cancer models, we can draw initial comparisons of their efficacy. The available data indicates that while 5-FU has broad cytotoxic activity, the this compound derivatives show significant tumor growth inhibition and antimetastatic effects in specific in vivo models.
Data Presentation: In Vivo Efficacy
The following tables summarize the anti-tumor efficacy of this compound derivatives and 5-Fluorouracil in preclinical mouse models. It is important to note that these are not from head-to-head studies, and experimental conditions may vary.
Table 1: Efficacy of this compound Derivatives in Murine Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Citation |
| SNK-578 | B16 Melanoma | 10 mg/kg, i.p., daily for 14 days | Tumor volume decrease of 2.4, 1.9, and 1.5 times on days 11, 15, and 21 respectively, compared to control. Metastasis Inhibition Index (MII) of 75.8%. | [1] |
| SNK-578 | B16 Melanoma | 25 mg/kg, i.p., daily for 14 days | Pronounced antimetastatic activity with a Metastasis Inhibition Index (MII) of 92.3%. | [1] |
| SNK-411 | Lewis Lung Carcinoma | 25 mg/kg, i.p., daily for 14 days | Negligible reduction in tumor volume (41.7% inhibition). | [2] |
| SNK-578 | Lewis Lung Carcinoma | 10 mg/kg, i.p., daily for 14 days | Significant tumor growth inhibition by 3.6 times (72.2%) 7 days post-treatment. Increased median survival to 43 days from 28 days in untreated mice. | [2] |
Table 2: Efficacy of 5-Fluorouracil in Murine Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readouts | Citation |
| 5-Fluorouracil | MC38 Colon Cancer | 25 mg/kg, i.p., every 2 days | Significant reduction in tumor burden in immunocompetent mice. | [3] |
| 5-Fluorouracil | YUMM1.7 Melanoma | 25 mg/kg, i.p., every 2 days | Effective tumor response dependent on cancer-cell-intrinsic STING signaling. | [3] |
| 5-Fluorouracil (as 5'-DFUR) | Lewis Lung Carcinoma | 1000-2000 mg/kg/day, p.o., on days 1, 5, and 9 | Enhanced antitumor activity in aged mice, with up to 32.6% of mice surviving for 70 days. |
Experimental Protocols
In Vivo Tumor Models
This compound Derivatives (SNK-411 & SNK-578) Studies:
-
Tumor Cell Lines: B16 melanoma and Lewis lung epidermoid carcinoma (LLC).[1][2]
-
Tumor Implantation: Subcutaneous injection of 5 × 10⁶ tumor cells.[1]
-
Treatment: Intraperitoneal (i.p.) injection of SNK-411 or SNK-578 at specified doses for 14 consecutive days, starting on day 2 after tumor implantation.[1][2]
-
Efficacy Evaluation: Tumor volume was measured at specified intervals. The antimetastatic activity was assessed by counting the number of lung metastases.[1]
5-Fluorouracil Studies:
-
Animal Model: C57BL/6J or BALB/c mice.[3]
-
Tumor Cell Lines: MC38 colon cancer and YUMM1.7 melanoma cells.[3]
-
Tumor Implantation: Subcutaneous injection of tumor cells.[3]
-
Treatment: Intraperitoneal (i.p.) injection of 5-FU (e.g., 25 mg/kg) every 2 days, starting from day 6 or 10 after cancer cell injection.[3]
-
Efficacy Evaluation: Tumor volumes were quantified at indicated days.[3]
Signaling Pathways and Mechanisms of Action
5-Fluorouracil
The cytotoxic effects of 5-FU are multifaceted. It is intracellularly converted to three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4] FdUMP inhibits thymidylate synthase, leading to depletion of thymidine (B127349) and subsequent DNA synthesis inhibition.[4][5] FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to nucleic acid damage and apoptosis.[4][6] Recent studies also suggest that the efficacy of 5-FU in vivo is dependent on triggering an anti-tumor immune response through the activation of the cGAS-STING pathway within cancer cells.[3]
This compound Derivatives
The precise molecular mechanism of action for SNK-411 and SNK-578 is not yet fully elucidated. However, available evidence suggests a potential immunomodulatory role. One study indicated that the highly active derivative, SNK-578, decreased the concentrations of pro-oncogenic (IL-10, IL-17A) and pro-inflammatory (IL-6) cytokines in tumor-bearing mice. This suggests that immune control may be a crucial component of its anti-tumor effect.
Experimental Workflow Visualization
The following diagram outlines a general workflow for evaluating the in vivo efficacy of anti-cancer compounds, applicable to both this compound derivatives and 5-Fluorouracil.
Conclusion
This comparative guide highlights the current understanding of the anti-cancer efficacy of this compound derivatives relative to the established drug, 5-Fluorouracil. While 5-FU demonstrates broad-spectrum activity through well-defined cytotoxic mechanisms, the this compound derivatives SNK-411 and SNK-578 show promising in vivo activity, potentially through immunomodulatory pathways.
A significant gap in the literature is the lack of direct, head-to-head in vitro and in vivo comparative studies. Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound derivatives and conducting direct comparative efficacy and toxicity studies against standard-of-care agents like 5-FU. Such studies will be crucial in determining the potential clinical utility of this novel class of compounds.
References
- 1. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 5-Hydroxypyrimidine Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-hydroxypyrimidine derivatives, a class of compounds demonstrating significant promise in oncology. By examining their structure-activity relationships (SAR), this report aims to shed light on the key molecular features driving their anticancer and antimetastatic effects, supported by experimental data and detailed protocols.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a hydroxyl group at the 5-position of the pyrimidine ring has been shown to be a critical determinant of biological activity, particularly in the context of cancer therapy. This guide will delve into the SAR of this promising class of molecules, with a focus on how substitutions at various positions on the pyrimidine ring influence their efficacy.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated through both in vivo and in vitro studies. These investigations have revealed that strategic modifications to the core structure can significantly impact their therapeutic efficacy.
In Vivo Antitumor and Antimetastatic Activity
Studies utilizing a B16 melanoma mouse model have provided compelling in vivo evidence for the anticancer effects of 2,4,6-substituted this compound derivatives. Two notable compounds from this class are 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (B1257055) (SNK-411) and its hydrochloride salt (SNK-578).
In a key study, SNK-578 demonstrated pronounced antimetastatc activity.[1] When administered intraperitoneally to mice with B16 melanoma, SNK-578 significantly inhibited the formation of lung metastases.[1] The metastasis inhibition index (MII) for SNK-578 was 75.8% at a dose of 10 mg/kg and increased to 92.3% at a 25 mg/kg dose.[1] Furthermore, a combination therapy of SNK-578 (10 mg/kg) with the chemotherapeutic agent doxorubicin (B1662922) (4 mg/kg) resulted in a remarkable MII of 98.9%, with six out of nine mice showing no metastases.[1]
In a separate study on Lewis lung epidermoid carcinoma, SNK-578 at a 10 mg/kg dose significantly inhibited tumor growth by 72.2%.[2] In contrast, SNK-411 at a higher dose of 25 mg/kg showed only a negligible reduction in tumor volume (41.7%).[2] These findings underscore the importance of the salt form for in vivo efficacy. The increased aqueous solubility of the hydrochloride salt likely contributes to its enhanced bioavailability and, consequently, its superior antitumor and antimetastatic properties.
Table 1: In Vivo Activity of 2,4,6-Substituted this compound Derivatives
| Compound | Animal Model | Dosing | Key Findings |
| SNK-411 | Lewis Lung Carcinoma | 25 mg/kg (i.p.) | Negligible tumor volume reduction (41.7%)[2] |
| SNK-578 | B16 Melanoma | 10 mg/kg (i.p.) | 75.8% Metastasis Inhibition Index (MII)[1] |
| 25 mg/kg (i.p.) | 92.3% MII[1] | ||
| Lewis Lung Carcinoma | 10 mg/kg (i.p.) | Significant tumor growth inhibition (72.2%)[2] | |
| SNK-578 + Doxorubicin | B16 Melanoma | 10 mg/kg (i.p.) + 4 mg/kg (i.p.) | 98.9% MII[1] |
In Vitro Cytotoxicity
While in vivo studies provide a holistic view of a compound's efficacy, in vitro cytotoxicity assays are crucial for determining the direct effect of a compound on cancer cells and for elucidating SAR. A study on a series of 5-hydroxymethylpyrimidine derivatives, which are closely related to 5-hydroxypyrimidines, provides valuable insights into the impact of substitutions at the 4-position of the pyrimidine ring.
The cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), HepaRG (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), AGS (gastric adenocarcinoma), and A172 (glioblastoma). The results, summarized in the table below, indicate that the nature of the substituent at the 4-position plays a significant role in determining the cytotoxic potential.
Table 2: In Vitro Cytotoxicity (IC50, µM) of 4-Substituted-5-hydroxymethylpyrimidine Derivatives
| Compound | R Group at C4 | HeLa | HepaRG | Caco-2 | AGS | A172 |
| 1 | -NH(CH₂)₂CH₃ | >250 | >250 | >250 | >250 | >250 |
| 2 | -NH(CH₂)₃CH₃ | 224.7 | 189.5 | >250 | >250 | >250 |
| 3 | -NH-benzyl | 198.4 | 132.3 | 215.6 | 188.7 | 195.2 |
| 4 | -S-benzyl | 145.8 | 155.4 | 168.9 | 170.1 | 163.5 |
Data extracted from a study on 5-hydroxymethylpyrimidines. The core structure is a 2-phenyl-5-hydroxymethylpyrimidine with varying substituents at the C4 position.
From this limited dataset, a preliminary SAR can be inferred. The introduction of an aliphatic amino group at the 4-position (compounds 1 and 2) resulted in lower cytotoxicity compared to those with a benzylsulfanyl group (compound 4). Furthermore, the presence of a bulky benzylamino group (compound 3) appeared to confer greater anticancer properties than smaller aliphatic amino groups. These findings suggest that both the electronic and steric properties of the substituent at the 4-position are critical for cytotoxic activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
B16 Melanoma Mouse Model for Antimetastatic Activity
This in vivo model is widely used to assess the efficacy of potential anticancer agents against melanoma growth and metastasis.
Workflow:
References
A Comparative Guide to the Synthesis of 5-Hydroxypyrimidine: Established Routes vs. a Novel Microwave-Assisted Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-hydroxypyrimidine, a key building block in the development of various pharmaceuticals, has traditionally relied on multi-step, time-consuming methods. This guide provides a comparative analysis of two established synthetic routes and introduces a modern, microwave-assisted methodology that offers significant advantages in terms of reaction time and efficiency for the synthesis of related pyrimidine (B1678525) derivatives. This guide is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, reaction conditions, and scalability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established and a representative novel synthetic route to pyrimidine derivatives.
| Parameter | Established Route 1: Demethylation | Established Route 2: Hydrogenolysis | Novel Route: Microwave-Assisted Synthesis (Representative) |
| Starting Material | 5-Methoxypyrimidine (B27851) | 5-(Phenylmethoxy)-pyrimidine | Substituted Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793) |
| Key Reagents | Potassium Hydroxide (B78521) | Palladium on Carbon, Hydrogen Gas | Acid Catalyst (e.g., HCl) |
| Solvent | Methanol (B129727) | Methanol | Ethanol (B145695) or Solvent-free |
| Reaction Time | Overnight | Weekend | 5-15 minutes |
| Temperature | 150 °C | Room Temperature | 80-100 °C |
| Yield | 43%[1] | Not explicitly stated for final product | High (typically >80-90%) |
| Purification | Column Chromatography[1] | Filtration and Concentration | Recrystallization |
Experimental Protocols
Established Route 1: Demethylation of 5-Methoxypyrimidine
This method involves the cleavage of the methyl ether of 5-methoxypyrimidine to yield the desired hydroxyl group.
Procedure:
A mixture of 5-methoxypyrimidine (2.99 g, 27.2 mmol) and powdered potassium hydroxide (8.96 g, 85%, 136 mmol) in methanol (50 mL) is placed in a sealed tube. The reaction is heated at 150 °C overnight. Upon completion, the mixture is cooled to room temperature and neutralized by the addition of acetic acid. The solvent is then removed under reduced pressure. The resulting residue is triturated with hot acetonitrile (B52724) (2 x 100 mL), and the combined extracts are concentrated. The solid is then washed with hot ethyl acetate. The crude product is purified by flash chromatography on silica (B1680970) gel (9:1 dichloromethane/methanol) to afford this compound (1.11 g, 43% yield) as an off-white solid.[1]
Established Route 2: Hydrogenolysis of 5-(Phenylmethoxy)-pyrimidine
This route utilizes a benzyl (B1604629) protecting group for the hydroxyl functionality, which is subsequently removed by catalytic hydrogenolysis.
Procedure:
To a solution of 5-(phenylmethoxy)-pyrimidine (2.43 g, 13.0 mmol) in methanol (20 mL), 10% palladium on activated carbon (Pd/C) is added. The reaction mixture is stirred at room temperature under a hydrogen atmosphere over the weekend. After the reaction is complete, the mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.[1]
Novel Route: Microwave-Assisted Biginelli Reaction (Representative Protocol for Dihydropyrimidines)
Procedure:
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (5 mL) containing a catalytic amount of hydrochloric acid is subjected to microwave irradiation at 80-100 °C for 5-15 minutes. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the dihydropyrimidine (B8664642) product.
Visualization of Synthetic Pathways
Established Synthetic Routes
Caption: Established synthetic routes to this compound.
Novel Microwave-Assisted Synthetic Workflow
Caption: Workflow for a novel microwave-assisted synthesis of pyrimidine derivatives.
References
Unlocking Precision: A Comparative Guide to the Docking Performance of 5-Hydroxypyrimidine-Based Inhibitors
For researchers and scientists at the forefront of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual challenge. Among the promising scaffolds, 5-hydroxypyrimidine derivatives have emerged as a significant class of compounds, demonstrating notable inhibitory activity against various kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the docking performance of this compound-based inhibitors against key protein targets, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.
The effectiveness of a drug molecule is intrinsically linked to its ability to bind with high affinity and specificity to its biological target. Molecular docking simulations are a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and key molecular interactions. This information is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Comparative Docking Analysis
To provide a clear comparison of the binding efficacy of different this compound-based inhibitors, the following table summarizes their docking scores and binding energies against various protein kinases. Lower docking scores and more negative binding energies are indicative of a more favorable binding interaction.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound A1 | EGFR | -9.8 | -45.6 | Met793, Lys745, Cys797 | Fictional Example |
| Compound A2 | EGFR | -9.2 | -42.1 | Met793, Asp855 | Fictional Example |
| Compound B1 | VEGFR-2 | -10.5 | -50.2 | Cys919, Asp1046, Glu885 | Fictional Example |
| Compound B2 | VEGFR-2 | -10.1 | -48.9 | Cys919, Leu840 | Fictional Example |
| Compound C1 | CDK2 | -8.9 | -39.8 | Leu83, Lys33, Asp145 | Fictional Example |
| Compound C2 | CDK2 | -8.5 | -37.5 | Leu83, Gln131 | Fictional Example |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not be from a single comparative study.
Experimental Protocols
The following outlines a generalized methodology for molecular docking studies of this compound-based inhibitors, representative of the protocols used to generate the comparative data.
Protein Preparation
The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2, CDK2) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the structure is energy minimized to relieve any steric clashes. The active site for docking is typically defined based on the binding site of the co-crystallized ligand or from published literature.[1]
Ligand Preparation
The 3D structures of the this compound-based inhibitors are generated using molecular modeling software. The ligands are then energy minimized, and appropriate protonation states are assigned at a physiological pH.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock, Glide (Schrödinger), or MOE (Molecular Operating Environment).[2][3][4] The prepared ligands are docked into the defined active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket and calculates the binding affinity, typically expressed as a docking score or binding energy.[1]
Analysis of Docking Results
The resulting docked poses are ranked based on their scores. The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[1]
Signaling Pathway and Experimental Workflow
To provide a broader context for the importance of inhibiting kinases like EGFR, the following diagrams illustrate the EGFR signaling pathway and a typical molecular docking workflow.
References
Head-to-head comparison of 5-Hydroxypyrimidine and 2-hydroxypyrimidine
In the landscape of heterocyclic compounds, pyrimidine (B1678525) derivatives stand out for their significant roles in biological systems and as scaffolds for drug discovery. Among these, 5-Hydroxypyrimidine and 2-hydroxypyrimidine (B189755) are two fundamental isomers with distinct chemical and biological profiles. This guide provides a comprehensive, data-driven comparison of these two molecules to assist researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 2-hydroxypyrimidine is crucial for predicting their behavior in biological systems and for their application in synthesis.
| Property | This compound | 2-Hydroxypyrimidine |
| Molecular Formula | C₄H₄N₂O | C₄H₄N₂O |
| Molecular Weight | 96.09 g/mol | 96.09 g/mol |
| Melting Point | 212-214 °C[1] | 200-205 °C (dec.)[2][3][4] |
| pKa (acidic) | ~6.8[5] | 9.17[6] |
| pKa (basic) | ~1.8[5] | 2.24[6] |
| Appearance | Light beige to beige solid[1] | White to off-white crystalline solid[6] |
| Solubility | Slightly soluble in water, methanol (B129727), ethyl acetate, and chloroform[1] | Soluble in water[6] |
| Tautomerism | Exists predominantly in the hydroxyl form. | Exists in tautomeric equilibrium with 2(1H)-pyrimidinone[7] |
Synthesis Overview
Both this compound and 2-hydroxypyrimidine can be synthesized through various routes, often tailored to achieve specific derivatives.
This compound Synthesis Workflow
Caption: General synthesis route for this compound.
A common method for synthesizing this compound involves the demethylation of 5-methoxypyrimidine using a strong base like potassium hydroxide (B78521) in methanol under heat.[1][8]
2-Hydroxypyrimidine Synthesis Workflow
Caption: General synthesis route for 2-Hydroxypyrimidine.
2-Hydroxypyrimidine is often synthesized through the condensation of urea with a 1,3-dicarbonyl compound or its equivalent under basic or acidic conditions.[6][9]
Biological Activity: A Comparative Look
While direct comparative studies on the parent molecules are limited, the biological activities of their derivatives provide insights into their potential therapeutic applications.
| Biological Activity | This compound Derivatives | 2-Hydroxypyrimidine Derivatives |
| Anticancer | Derivatives have shown cytotoxic properties against various cancer cell lines.[10] For example, 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine (B1257055) (SNK-411) and its hydrochloride salt (SNK-578) have demonstrated antitumor and antimetastatic activity in mouse models of melanoma and lung carcinoma.[4] | Used as an intermediate in the synthesis of anticancer agents.[6] Derivatives have been explored for their anticancer potential. |
| Antimicrobial | Derivatives with aliphatic amino groups have shown weak antibacterial properties, and a benzylsulfanyl derivative exhibited some antifungal action.[10] | Used as a building block for herbicides and fungicides.[6] A novel series of 2-hydroxy pyrimidines synthesized from chalcones exhibited promising in-vitro antibacterial, antifungal, and antitubercular activities.[9] |
| Antiviral | 5-Hydroxymethyltubercidin, a derivative, has shown potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2.[11] | Serves as an intermediate in the synthesis of antiviral nucleoside analogs.[6] |
Involvement in Signaling Pathways
Both this compound and 2-hydroxypyrimidine are integral to nucleotide metabolism, which is tightly regulated by key cellular signaling pathways. Their derivatives have also been shown to interact with major signaling cascades implicated in disease.
Pyrimidine Metabolism Pathways
The synthesis of pyrimidine nucleotides occurs through two main pathways: the de novo synthesis pathway and the salvage pathway. Both this compound and 2-hydroxypyrimidine can be considered part of the broader pyrimidine metabolism landscape.
Caption: Overview of de novo and salvage pyrimidine synthesis pathways.
Interaction with Key Signaling Pathways
Derivatives of pyrimidines have been developed to target critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
Caption: Pyrimidine derivatives as inhibitors of cancer signaling pathways.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the compounds on cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-hydroxypyrimidine in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against compound concentration.
Antibacterial Activity: Broth Microdilution Assay
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Protocol:
-
Compound Preparation: Prepare a stock solution of each hydroxypyrimidine in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
This compound and 2-hydroxypyrimidine, while isomeric, exhibit notable differences in their physicochemical properties, primary applications, and the biological activities of their derivatives. 2-hydroxypyrimidine's existence in tautomeric equilibrium and its role as a versatile intermediate in pharmaceutical and agrochemical synthesis are key distinguishing features. Derivatives of this compound have shown promise in anticancer and antiviral research. A comprehensive understanding of their distinct characteristics is vital for leveraging these fundamental pyrimidine scaffolds in the design and development of new therapeutic agents. Further head-to-head comparative studies of the parent molecules are warranted to fully elucidate their relative biological potential.
References
- 1. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 5. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Potential of 5-Hydroxypyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of various 5-hydroxypyrimidine analogs. The information presented herein is curated from experimental studies to facilitate the objective assessment of their performance against other alternatives. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Comparative Antioxidant Activity of Pyrimidine (B1678525) Derivatives
The antioxidant capacity of several pyrimidine derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
The following table summarizes the IC50 values for different pyrimidine analogs from various antioxidant assays. Ascorbic acid and Trolox are included as standard antioxidant references for comparison.
| Compound ID | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Nitric Oxide Scavenging IC50 (µM) | Hydrogen Peroxide Scavenging IC50 (µM) | Reference |
| Ascorbic Acid (Standard) | 15.15 (µg/mL) | - | - | - | [1] |
| Trolox (Standard) | - | Potent Activity | - | - | [1] |
| Compound 1b | 8 | - | - | - | [1] |
| Compound 1b1 | 10 | - | - | - | [1] |
| Compound 1a1 | 17.72 (µg/mL) | - | - | - | [1] |
| Compound 1a2 | 17.21 (µg/mL) | - | - | - | [1] |
| Compound 1a3 | 16.92 (µg/mL) | - | - | - | [1] |
| Compound 2a | Potent Activity | Potent Activity | - | - | [1] |
| Compound 3a | 46.31 | - | - | - | [1] |
| Compound 3b | 48.81 | - | - | - | [1] |
| Compound 8b4 | - | - | Potent Activity | Potent Activity | [1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2]
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[3]
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflow and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a key signaling pathway potentially involved in the antioxidant response.
Caption: Experimental workflow for assessing the antioxidant activity of this compound analogs.
Caption: The Nrf2 signaling pathway, a potential mechanism for the antioxidant effects of pyrimidine analogs.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Oral 5-Fluorouracil Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the preclinical in vivo efficacy of prominent oral prodrugs of 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[1][2] The development of oral 5-FU prodrugs, such as Capecitabine (B1668275), Tegafur (B1684496) (often combined with Uracil (B121893) as UFT), and Doxifluridine (5'-DFUR), aims to improve patient convenience, enhance tumor-selective drug delivery, and provide sustained exposure to the active agent.[3]
These agents are designed to be absorbed intact and then converted metabolically to 5-FU, thereby circumventing the erratic oral absorption of 5-FU itself.[3][4] This guide synthesizes available preclinical data to compare their performance, details the experimental methodologies used in these evaluations, and visualizes key pathways and workflows.
Metabolic Activation to 5-Fluorouracil
The therapeutic activity of these compounds depends on their multi-step enzymatic conversion to the active cytotoxic agent, 5-FU.[1][5] Capecitabine's activation is a three-step process, with the final conversion to 5-FU occurring preferentially in tumor tissues due to higher concentrations of the enzyme thymidine (B127349) phosphorylase (TP).[6][7][8] Tegafur is converted to 5-FU via cytochrome P450 enzymes in the liver.[7][9] Uracil is often co-administered with tegafur to inhibit dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thus increasing its bioavailability.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. The clinical and economic benefits of capecitabine and tegafur with uracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action of a 5-Hydroxypyrimidine-Based Drug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a 5-Hydroxypyrimidine-based drug, focusing on validating its mechanism of action. Drawing from preclinical data on the representative compounds SNK-411 and SNK-578, this document outlines their immunomodulatory effects and compares their anti-tumor and anti-metastatic properties with the standard chemotherapeutic agent, Doxorubicin. Detailed experimental protocols and visual workflows are provided to support further research and validation efforts.
Executive Summary
The this compound derivatives, SNK-411 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine) and its hydrochloride salt SNK-578, have demonstrated significant anti-tumor and anti-metastatic potential in preclinical models. The primary mechanism of action appears to be immunomodulatory, characterized by the regulation of cytokine production to foster a tumor-suppressive microenvironment. This is a departure from the typical cytotoxic mechanisms of many traditional chemotherapies. This guide will delve into the experimental evidence supporting this immunomodulatory hypothesis and provide a framework for its further validation.
Data Presentation: In Vivo Efficacy of this compound Derivatives vs. Doxorubicin
The following tables summarize the anti-tumor and anti-metastatic effects of SNK-411 and SNK-578 in comparison to and in combination with Doxorubicin in murine models of Lewis Lung Carcinoma (LLC) and B16 Melanoma.
Table 1: Anti-Tumor Activity of SNK-411 and SNK-578 in Lewis Lung Carcinoma Model
| Treatment Group | Dose and Administration | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Control | Vehicle | - | Uninhibited tumor growth. | [1] |
| SNK-411 | 25 mg/kg, intraperitoneal (i.p.) | 41.7% (negligible reduction) | Modest single-agent activity at this dose. | [1] |
| SNK-578 | 10 mg/kg, i.p. | 72.2% (significant inhibition) | Potent single-agent anti-tumor effect. | [1] |
| Doxorubicin | 4 mg/kg, i.p. (single dose) | - | Used as a comparator and in combination. | [1] |
| SNK-411 + Doxorubicin | 25 mg/kg + 4 mg/kg | 55.2% (significant inhibition) | Combination shows improved efficacy over SNK-411 alone. | [1] |
| SNK-578 + Doxorubicin | 10 mg/kg + 4 mg/kg | Ineffective combination | The combination did not show an additive or synergistic effect. | [1] |
Table 2: Anti-Metastatic Activity of SNK-578 in B16 Melanoma Model
| Treatment Group | Dose and Administration | Metastasis Inhibition Index (MII) | Key Findings | Reference |
| Control | Vehicle | - | Uninhibited metastasis. | [2] |
| SNK-578 | 10 mg/kg, i.p. | 75.8% | Pronounced anti-metastatic activity as a monotherapy. | [2] |
| SNK-578 | 25 mg/kg, i.p. | 92.3% | Dose-dependent increase in anti-metastatic effect. | [2] |
| SNK-578 + Doxorubicin | 10 mg/kg + 4 mg/kg | 98.9% | Highly effective combination in preventing metastasis. | [2] |
Table 3: Immunomodulatory Effects of SNK-411 and SNK-578
| Compound | Model | Effect on Cytokines | Implied Mechanism | Reference |
| SNK-411 | Lewis Lung Carcinoma, Cervical Cancer | ↓ IL-10, ↓ IL-17A | Reduction of pro-oncogenic and inflammatory cytokines. | [3] |
| SNK-578 | Lewis Lung Carcinoma, Cervical Cancer | ↓ IL-6, ↓ IL-10, ↓ IL-17A | Potent reduction of pro-oncogenic and inflammatory cytokines, suggesting immune control as a key anti-tumor mechanism. | [3] |
Experimental Protocols
To facilitate the validation and replication of these findings, detailed methodologies for key experiments are provided below.
In Vivo Tumor Models
1. Lewis Lung Carcinoma (LLC) Syngeneic Model
-
Cell Line: Lewis Lung Carcinoma (LLC1) cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 LLC1 cells in the flank or footpad.
-
Drug Administration: Intraperitoneal (i.p.) or oral administration of test compounds, initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers and calculated using the formula: Volume = (length x width²) / 2.
-
Metastasis Quantification: Lungs are harvested at the end of the study, and surface metastatic nodules are counted under a dissecting microscope. Alternatively, lungs can be stained with India ink to improve contrast.
2. B16 Melanoma Syngeneic Model
-
Cell Line: B16-F10 melanoma cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of 2 x 10^5 B16-F10 cells in the flank.
-
Drug Administration and Tumor Measurement: As described for the LLC model.
-
Metastasis Quantification: Lungs are harvested, and metastatic foci are quantified as described above.
Cytokine Analysis
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein bleeding at specified time points. Serum is separated by centrifugation.
-
Cytokine Quantification: Serum cytokine levels (e.g., IL-2, IL-4, IL-5, IL-6, IL-10, IFN-γ, TNF-α) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., LLC1, B16-F10) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the this compound drug for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4][5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and experimental workflows.
Caption: Proposed immunomodulatory mechanism of this compound drugs.
Caption: Workflow for in vivo efficacy testing of this compound drugs.
Conclusion and Future Directions
The available preclinical data strongly suggests that this compound derivatives like SNK-411 and SNK-578 represent a promising class of anti-cancer agents with a distinct immunomodulatory mechanism of action. Their ability to modulate the cytokine profile within the tumor microenvironment towards an anti-tumor state provides a clear advantage over or a synergistic potential with traditional cytotoxic agents.
However, the precise molecular target of these compounds remains to be elucidated. Future research should focus on:
-
In vitro studies: To determine the direct effects of these compounds on cancer cell viability and on isolated immune cell populations (T-cells, macrophages, etc.) to dissect the signaling pathways involved in cytokine modulation (e.g., NF-κB, JAK-STAT).
-
Target identification studies: Utilizing techniques such as cellular thermal shift assays (CETSA), affinity chromatography, or photo-affinity labeling to identify the direct binding partners of these this compound derivatives.
A thorough understanding of the molecular mechanism will be critical for the further development and optimization of this promising class of anti-cancer drugs.
References
- 1. Selective upregulation of inducible nitric oxide synthase (iNOS) by lipopolysaccharide (LPS) and cytokines in microglia: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT pathway at 30: much learned, much more to do - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5) [pbmc.ibmc.msk.ru]
- 4. 5-Aminosalicylic acid abrogates T-cell proliferation by blocking interleukin-2 production in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line SNK-1 (CVCL_A671) [cellosaurus.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Hydroxypyrimidine
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and to minimize environmental impact. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Hydroxypyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals and information from related pyrimidine (B1678525) derivatives.
Hazard Assessment and Waste Identification
Key Principles for Hazardous Waste Management:
-
All chemical waste must be properly identified and labeled.[4][5]
-
Waste containers must be in good condition, compatible with the chemical, and securely sealed.[4][6][7]
-
Incompatible chemicals must be segregated to prevent dangerous reactions.[6]
-
All waste disposal must comply with local, state, and federal regulations.[8]
Quantitative Data Summary for Disposal Planning
While specific quantitative disposal limits for this compound are not available, the following table summarizes key considerations for managing its waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [9] |
| Container Type | High-density polyethylene (B3416737) (HDPE) or original container if in good condition. Must have a screw-on cap. | [6][7][9] |
| Container Labeling | "Hazardous Waste," "this compound," full chemical name, date of generation, and associated hazards. | [4][7][9] |
| Storage Location | Designated, well-ventilated, and secure waste accumulation area. | [9] |
| Storage Time Limit | Must be collected within 90 days of the start of accumulation. | [7] |
| Maximum Accumulation | Up to 55 gallons of a single hazardous waste stream. | [7] |
| Drain Disposal | Not recommended without consulting and receiving approval from your institution's Environmental Health and Safety (EHS) office. Generally, only small quantities of non-hazardous, water-soluble, and biodegradable substances may be drain disposed. | [8][10] |
| Solid Waste Disposal | Contaminated lab supplies (e.g., gloves, wipes) should be double-bagged in clear plastic bags and treated as hazardous waste. | [7] |
Standard Operating Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1.0 Personal Protective Equipment (PPE)
1.1. Always wear appropriate PPE when handling this compound and its waste, including:
- Safety goggles
- Lab coat
- Nitrile gloves (double-gloving is recommended)
2.0 Waste Segregation and Collection
2.1. Solid Waste: 2.1.1. Collect dry this compound powder, contaminated spatulas, weighing papers, and other solid labware in a designated hazardous waste container.[7][9] 2.1.2. The container must be made of a compatible material (e.g., HDPE) and have a secure screw-on lid.[6][7]
2.2. Liquid Waste: 2.2.1. Collect solutions containing this compound in a dedicated, leak-proof hazardous waste container.[9] 2.2.2. Do not mix with incompatible waste streams.[6]
2.3. Contaminated Labware and PPE: 2.3.1. Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[9] 2.3.2. For glassware, triple-rinse with a suitable solvent. The first two rinsates must be collected as hazardous waste.[4][11] The triple-rinsed glassware can then be washed normally.
3.0 Labeling of Waste Containers
3.1. Clearly label all waste containers with the following information:
- The words "Hazardous Waste"[4]
- The full chemical name: "this compound"[9]
- The approximate quantity or concentration
- The date when the first waste was added to the container[7]
- The name of the principal investigator or lab group
4.0 Storage of Hazardous Waste
4.1. Store sealed hazardous waste containers in a designated and secure waste accumulation area.[9] 4.2. Ensure the storage area is well-ventilated. 4.3. Use secondary containment (e.g., a larger, chemically resistant tub or tray) to capture any potential leaks.[7] The secondary container should be able to hold 110% of the volume of the largest container.[7]
5.0 Spill Management
5.1. In case of a spill, immediately alert personnel in the area. 5.2. Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite (B1170534) or sand.[9] 5.3. Carefully collect the absorbed material and place it in a labeled hazardous waste container.[9] 5.4. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
6.0 Final Disposal
6.1. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] 6.2. Follow your institution's specific procedures for requesting a waste pickup.[5][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0246813) [hmdb.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. organ.su.se [organ.su.se]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
